molecular formula C9H13NO2 B3040345 (S)-2-Amino-2-(4-methoxyphenyl)ethanol CAS No. 191109-48-5

(S)-2-Amino-2-(4-methoxyphenyl)ethanol

Cat. No.: B3040345
CAS No.: 191109-48-5
M. Wt: 167.2 g/mol
InChI Key: OZNSMUSCZYUFHD-SECBINFHSA-N
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Description

(S)-2-Amino-2-(4-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-2-(4-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(4-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSMUSCZYUFHD-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(S)-2-Amino-2-(4-methoxyphenyl)ethanol , often referred to as (S)-4-Methoxyphenylglycinol , is a high-value chiral building block belonging to the phenylglycinol class. Structurally, it features a benzylic amine and a primary alcohol on a chiral center adjacent to a para-methoxy substituted phenyl ring. This "1,2-amino alcohol" motif is a privileged scaffold in asymmetric synthesis, serving as a precursor for chiral auxiliaries (e.g., oxazolidinones), ligands for enantioselective catalysis, and as a core pharmacophore in adrenergic pharmaceutical agents.

The presence of the electron-donating methoxy group (


) on the phenyl ring modulates the electronic properties of the aromatic system, influencing both the basicity of the amine and the stability of metabolic intermediates compared to the unsubstituted phenylglycinol.
Nomenclature & Identifiers
Attribute Detail
IUPAC Name (S)-2-Amino-2-(4-methoxyphenyl)ethanol
Common Synonyms (S)-4-Methoxyphenylglycinol; (S)-p-Anisylglycinol
CAS Number (Free Base) 191109-48-5
CAS Number (HCl Salt) 221697-17-2
Molecular Formula

Molecular Weight 167.21 g/mol (Free Base); 203.67 g/mol (HCl Salt)
SMILES COc1ccc(cc1)CO

Physicochemical Properties[3][4][5][6][7][8][9][10]

Understanding the phase behavior and solution chemistry of this compound is critical for process development. The compound exists in two primary forms: the free base , which is lipophilic and sensitive to oxidation, and the hydrochloride salt , which is highly crystalline and water-soluble.

Fundamental Constants
PropertyValue / DescriptionContext & Causality
Physical State Solid (Crystalline powder)The free base may appear as a waxy solid or oil if impure; the HCl salt is a distinct white powder.
Melting Point (HCl) 245 – 248 °C High lattice energy typical of zwitterionic-like ammonium salts. Indicates excellent thermal stability for solid handling.
Melting Point (Base) ~55 – 90 °C (Estimated)Lower melting point due to weaker intermolecular hydrogen bonding compared to the ionic salt lattice.
pKa (Amine) 9.2 – 9.6 (Predicted)The benzylic amine is moderately basic. Protonation occurs readily in physiological or acidic media.
pKa (Alcohol) > 15 The primary hydroxyl is not acidic in aqueous media but can be deprotonated by strong bases (e.g., NaH) for ether synthesis.
LogP (Octanol/Water) ~0.8 – 1.1 Moderately lipophilic. The methoxy group increases lipophilicity relative to unsubstituted phenylglycinol (LogP ~0.2).
Solubility Profile

The solubility differential between the free base and the salt is utilized for purification (acid-base extraction).

  • Free Base: Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Ethyl Acetate). Sparingly soluble in water.

  • HCl Salt: Highly soluble in Water and Methanol. Insoluble in non-polar solvents (Hexanes, Toluene).

Stereochemistry & Optical Activity[6][10]

The utility of (S)-2-Amino-2-(4-methoxyphenyl)ethanol relies entirely on its enantiomeric purity. The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the


 group has the highest priority, followed by the 

, the Phenyl ring, and finally Hydrogen.
Specific Rotation ( )

Optical rotation is the primary rapid release test for identity and enantiomeric purity.

  • Method: Polarimetry (Sodium D-line, 589 nm, 20°C).[1]

  • Typical Solvent: Ethanol or Methanol.

  • Trend: Analogous (S)-phenylglycinols typically exhibit positive (+) rotation in alcoholic solvents.

    • Note: Always verify the specific batch value against the Certificate of Analysis (CoA), as rotation is concentration- and solvent-dependent.

Enantiomeric Purity Determination (Chiral HPLC)

For precise quantification of the (R)-enantiomer impurity, Chiral HPLC is required.

  • Stationary Phase: Polysaccharide-based columns (e.g., Daicel Chiralpak AD-H or OD-H ).

  • Mobile Phase: Non-polar hydrocarbon (Hexane/Heptane) with alcoholic modifier (IPA/Ethanol) and a basic additive (0.1% Diethylamine) to suppress peak tailing of the amine.

  • Detection: UV at 230 nm (absorption of the anisole chromophore).

Synthetic Utility & Mechanism[4]

This molecule acts as a Chiral Auxiliary and a Chiral Pool Building Block . Its mechanism of action in asymmetric synthesis often involves the formation of a rigid bicyclic intermediate (such as an oxazolidinone or a Schiff base chelate) that locks the conformation of the substrate, forcing incoming reagents to attack from a specific face.

Mechanism: Diastereoselective Induction

The diagram below illustrates the workflow of using (S)-4-methoxyphenylglycinol to resolve a racemic carboxylic acid or to synthesize a chiral amine via Schiff base formation.

ChiralAuxiliaryMechanism Start (S)-2-Amino-2-(4-methoxyphenyl)ethanol (Chiral Scaffold) Inter1 Schiff Base / Oxazolidinone Formation Start->Inter1 Condensation Transition Rigid Transition State (Face-Selective Attack) Inter1->Transition Reagent Addition Product Chiral Product (High ee%) Transition->Product C-C/C-N Bond Formation Recovery Auxiliary Recovery (Hydrolysis) Product->Recovery Cleavage Recovery->Start Recycle

Figure 1: Cycle of chiral induction using (S)-4-methoxyphenylglycinol. The steric bulk of the phenyl group and the coordination ability of the oxygen/nitrogen atoms direct stereoselectivity.

Key Applications
  • Meyers Lactams: Condensation with keto-acids to form bicyclic lactams, used to synthesize quaternary carbon centers.

  • Resolution Agent: Formation of diastereomeric salts with racemic chiral acids, allowing separation by crystallization.

  • Drug Synthesis: Direct incorporation into beta-adrenergic receptor agonists (e.g., analogs of Octopamine or Ritodrine) where the benzylic hydroxyl/amine stereochemistry is crucial for receptor binding.

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in tightly sealed containers, preferably with desiccants.

  • Oxidation Sensitivity: The free base contains an electron-rich aromatic ring and a benzylic amine, making it susceptible to air oxidation over time (browning).

  • Storage:

    • Free Base: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • HCl Salt: Store at room temperature (RT), dry.

Safety Protocols (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle the free base powder in a fume hood to avoid inhalation.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13617482, 2-Amino-2-(4-methoxyphenyl)ethanol. Retrieved from [Link]

  • American Elements. 2-Amino-2-(4-methoxyphenyl)ethanol Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Chiral Amino Alcohols with Methoxyphenyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Conformational Stability in Medicinal Chemistry

Chiral amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, serving as indispensable building blocks for therapeutics ranging from antiviral agents to calcium channel blockers.[1][2] Their stereochemistry is frequently paramount to their biological activity, dictating the precise three-dimensional arrangement required for selective interaction with biological targets like enzymes and receptors.[3] When a methoxyphenyl group is incorporated into these structures, it introduces a unique combination of steric and electronic properties that significantly influences the molecule's conformational preferences and, by extension, its thermodynamic stability.

Understanding the thermodynamic stability of these compounds is not merely an academic exercise. For drug development professionals, it is a critical parameter that impacts a molecule's shelf-life, formulation feasibility, pharmacokinetic profile, and ultimately, its efficacy and safety. A molecule that preferentially adopts a stable, low-energy conformation is more predictable in its behavior, both in vitro and in vivo. This guide provides a detailed exploration of the core principles governing the stability of methoxyphenyl-substituted chiral amino alcohols, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Part I: Fundamental Drivers of Thermodynamic Stability

The stability of a flexible molecule like a chiral amino alcohol is determined by a delicate interplay of intramolecular forces that govern its conformational equilibrium.[4] The molecule will predominantly exist in the conformation that represents the lowest Gibbs free energy minimum.

The Primacy of Intramolecular Hydrogen Bonding (IHB)

The most significant stabilizing force in 1,2-amino alcohols is the intramolecular hydrogen bond (IHB), typically formed between the hydroxyl group's hydrogen (donor) and the amino group's nitrogen lone pair (acceptor) (O-H···N).[5][6] This interaction is a balance of electrostatic attraction, van der Waals forces, and steric effects.[4]

  • Energetic Favorability : The formation of an IHB creates a pseudo-five-membered ring, which locks the molecule into a specific, energetically favorable conformation. This significantly lowers the overall energy of the system compared to conformers where the hydroxyl and amino groups are oriented away from each other (anti conformation).

  • Conformational Preference : The IHB typically forces the C-O and C-N bonds into a gauche arrangement. This is a crucial determinant of the molecule's overall shape and is readily observable through both computational modeling and spectroscopic analysis.

Stereoelectronic Effects

The arrangement of orbitals and electron density also plays a role. Hyperconjugation and dipole-dipole interactions can further stabilize or destabilize certain conformers, though their influence is often secondary to the powerful effect of the IHB.

Part II: The Modulatory Influence of the Methoxyphenyl Group

The introduction of a methoxyphenyl substituent imparts distinct characteristics that modulate the foundational stability profile of the amino alcohol scaffold.

Electronic Effects

The methoxy (-OCH₃) group is a classic example of a bifunctional electronic substituent. It is electron-withdrawing through induction but strongly electron-donating through resonance, with the latter effect typically dominating, especially when positioned para to the point of attachment.

  • Tuning IHB Strength : The electron-donating nature of the methoxy group increases the electron density on the phenyl ring. This effect can be transmitted through the molecular framework to influence the basicity of the amino group and the acidity of the hydroxyl group. An increase in the basicity of the nitrogen atom, which acts as the hydrogen bond acceptor, can lead to a stronger and more stabilizing O-H···N intramolecular hydrogen bond.[4][5]

  • Aromatic Interactions : The electron-rich methoxyphenyl ring can participate in other non-covalent interactions, such as π-π stacking or cation-π interactions, which can influence crystal packing in the solid state or interactions with a biological receptor.

Steric Hindrance

The sheer size of the methoxyphenyl group provides a significant steric blockade. This bulkiness restricts the free rotation around single bonds, reducing the number of accessible low-energy conformations. The molecule is forced to adopt a shape that minimizes steric clash between the bulky aromatic group and the substituents on the amino alcohol backbone. This steric constraint often works in concert with the IHB to further stabilize a single, dominant conformation.

Part III: Workflow for Stability Assessment: A Multi-pronged Approach

A robust evaluation of thermodynamic stability requires a combination of computational modeling and experimental verification. This dual approach provides a self-validating system where theoretical predictions are confirmed by empirical data.

Computational Chemistry Workflow

Computational methods are indispensable for identifying the full spectrum of possible conformers and ranking them by energy.[7][8]

G

Caption: Workflow for computational assessment of thermodynamic stability.

Detailed Protocol: Computational Conformational Analysis

  • Structure Generation : Draw the 2D structure of the chiral amino alcohol and convert it to a 3D structure using software like Avogadro or ChemDraw. Ensure the correct stereochemistry is defined.

  • Conformational Search :

    • Causality : A systematic search is necessary because simple bond rotation can lead to thousands of potential conformers. A molecular mechanics force field (e.g., MMFF94) is used as it is computationally inexpensive and effective for exploring conformational space.[8]

    • Procedure : Submit the 3D structure to a conformational search algorithm. Set an energy window (e.g., 10 kcal/mol) to retain all unique conformers within this range of the initial structure's energy.

  • Geometry Optimization :

    • Causality : The conformers from the initial search are rough estimates. Quantum mechanics, specifically Density Functional Theory (DFT), is required for a more accurate calculation of electronic structure and energy. The B3LYP functional with a Pople-style basis set like 6-31+G(d) offers a good balance of accuracy and computational cost for organic molecules.[7]

    • Procedure : Take the low-energy conformers (typically those within 3-5 kcal/mol of the lowest energy structure) and perform a full geometry optimization at the chosen level of theory (e.g., B3LYP/6-31+G(d)).

  • Frequency Calculation :

    • Causality : An optimization algorithm finds a stationary point on the potential energy surface, which could be a minimum or a saddle point (a transition state). A frequency calculation confirms the nature of this point. A true minimum will have all real (positive) vibrational frequencies.

    • Procedure : Perform a frequency calculation on each optimized geometry using the same level of theory. Verify that there are no imaginary frequencies.

  • Data Analysis :

    • Procedure : Extract the electronic energies and thermal corrections (to Gibbs free energy) from the output files. The conformer with the lowest Gibbs free energy is the most thermodynamically stable. The relative populations of conformers at a given temperature can be calculated using the Boltzmann distribution equation.

Spectroscopic Verification

Spectroscopy provides direct experimental evidence of the intramolecular interactions predicted by computation.

G

Caption: Principle of detecting Intramolecular Hydrogen Bonds (IHB) via vibrational spectroscopy.

Detailed Protocol: FTIR Analysis of Intramolecular Hydrogen Bonding

  • Sample Preparation :

    • Causality : To observe intramolecular H-bonding, intermolecular H-bonding must be eliminated. This is achieved by preparing a very dilute solution (e.g., <0.005 M) in a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or hexane.

    • Procedure : Accurately weigh a small amount of the amino alcohol sample. Dissolve it in the chosen solvent to make a stock solution. Perform serial dilutions to reach the target low concentration.

  • Instrument Setup :

    • Procedure : Use a Fourier-Transform Infrared (FTIR) spectrometer. Acquire a background spectrum of the pure solvent in the sample cell.

  • Data Acquisition :

    • Procedure : Fill the sample cell with the dilute amino alcohol solution. Acquire the sample spectrum. The instrument software will automatically subtract the solvent background.

  • Spectral Analysis :

    • Causality : A "free" hydroxyl group (not involved in H-bonding) shows a sharp absorption peak around 3600-3640 cm⁻¹. A hydroxyl group acting as a donor in an IHB will have its bond weakened and lengthened, causing the absorption peak to shift to a lower frequency (a "red-shift") and broaden, typically appearing in the 3400-3500 cm⁻¹ region.[5][9]

    • Procedure : Analyze the region from 3200 to 3700 cm⁻¹. The presence of a significant peak at the lower frequency is strong evidence for a stable, hydrogen-bonded conformation. The relative area of the bonded versus free O-H peaks can be used to estimate the equilibrium constant between the conformers.

Calorimetric Data

Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the thermal stability of the compound in its solid state.

Detailed Protocol: DSC for Solid-State Thermal Analysis

  • Sample Preparation : Accurately weigh 3-5 mg of the crystalline amino alcohol into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup : Place the sample and reference pans into the DSC cell. Program the instrument with a temperature ramp, for example, from 25 °C to 250 °C at a rate of 10 °C/min, under an inert nitrogen atmosphere.

  • Data Acquisition : Run the temperature program. The instrument will record the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis :

    • Melting Point (Tₘ) : An endothermic peak indicates melting. The peak onset or maximum is taken as the melting point. A sharp peak indicates high purity.

    • Enthalpy of Fusion (ΔHբ) : The integrated area of the melting peak corresponds to the enthalpy of fusion. A higher ΔHբ suggests a more stable crystal lattice.

    • Polymorphism : The presence of multiple melting peaks or recrystallization events before the final melting can indicate the existence of different crystalline forms (polymorphs) with varying thermodynamic stabilities.

Table 1: Hypothetical DSC Data for Methoxyphenyl Amino Alcohol Diastereomers

DiastereomerMelting Point (Tₘ, °C)Enthalpy of Fusion (ΔHբ, kJ/mol)Notes
(1R, 2S)-isomer145.228.5Sharp melting peak, indicating high purity and a stable crystal form.
(1R, 2R)-isomer131.822.1Lower melting point and enthalpy suggest a less stable crystal lattice compared to the (1R, 2S) isomer.

This comparative data is invaluable. For instance, a higher melting point and enthalpy of fusion for one diastereomer over another is a direct indicator of greater thermodynamic stability in the solid state, which has profound implications for formulation and storage.

Conclusion

The thermodynamic stability of chiral amino alcohols bearing a methoxyphenyl group is not governed by a single factor, but by a hierarchical interplay of forces. The intramolecular hydrogen bond provides the primary stabilizing framework, favoring a compact, gauche conformation. Upon this framework, the electronic and steric properties of the methoxyphenyl group act as critical modulators. Its electron-donating nature can strengthen the key hydrogen bond, while its steric bulk limits conformational freedom, effectively pruning the potential energy landscape to favor a single, well-defined, low-energy state.

A comprehensive assessment, leveraging the predictive power of computational chemistry and the empirical certainty of spectroscopic and calorimetric techniques, is essential. This integrated approach provides drug development scientists with the robust, validated data needed to select the most stable candidates, optimize formulation strategies, and ultimately, design safer and more effective medicines.

References

  • Computational methods and points for attention in absolute configuration determination - Frontiers. (2023, January 12). Frontiers in Chemistry. [Link]

  • Strength of NH⋅⋅⋅O hydrogen bonding in α,ω‐methoxy‐alkylamines and... - ResearchGate. (2023, January). Molecules. [Link]

  • Thermodynamic Studies of Chiral Compounds | Enthalpy and Internal Energy - Books. IntechOpen. [Link]

  • Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy - arXiv. (2024, March 21). arXiv. [Link]

  • Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. (2021, December 17). MDPI. [Link]

  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine - FULIR. (2003). Croatica Chemica Acta. [Link]

  • Thermodynamic mechanism for solution phase chiral amplification via a lattice model. (2009, September 8). Proceedings of the National Academy of Sciences. [Link]

  • Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. (2024, March 21). arXiv. [Link]

  • Thermodynamic mechanism for solution phase chiral amplification via a lattice model. (2009). PNAS. [Link]

  • Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models - ResearchGate. (2015, September). Journal of Applied Solution Chemistry and Modeling. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (2013, October 2). Molecules. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. CHIMIA. [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton - ResearchGate. ResearchGate. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers in Bioengineering and Biotechnology. [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC. (2021, June 10). Molecules. [Link]

Sources

Technical Guide: Solubility Profile & Process Optimization for (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and process optimization strategies for (S)-2-Amino-2-(4-methoxyphenyl)ethanol , a critical chiral building block often utilized in the synthesis of adrenergic receptor agonists (e.g., Mirabegron intermediates) and as a chiral auxiliary.[1][2][3][4]

Executive Summary

(S)-2-Amino-2-(4-methoxyphenyl)ethanol (hereafter S-AME ) is a benzylic amino-alcohol characterized by a polar "head" (amine/hydroxyl) and a lipophilic aromatic "tail" (4-methoxyphenyl).[1][2][3][4] Its solubility behavior is dominated by hydrogen bonding capability, making it highly soluble in lower alcohols but sparingly soluble in non-polar hydrocarbons.[4][5]

For researchers in drug development, understanding the solubility landscape of S-AME is critical for three unit operations:

  • Optical Resolution: Separating the (S)-enantiomer from the racemate using chiral acids.[1][4]

  • Recrystallization: Purifying the intermediate to >99.5% ee.

  • Reaction Solvent Selection: Optimizing nucleophilic attack rates in API synthesis.

Physicochemical Profile & Solubility Landscape

Structural Analysis[1][2][3][4]
  • Core Scaffold: Phenylglycinol derivative.[1][2][3][4][5]

  • Functional Groups: Primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), Primary alcohol (
    
    
    
    ), Methoxy ether (
    
    
    ).[1][2]
  • pKa (Predicted): ~9.2 (Amine).[2][4][5] The molecule exists as a cation in acidic media (pH < 8) and a neutral species in basic media.[2][3][4][5]

Solubility in Organic Solvents (Qualitative Matrix)

Based on structural analogs (e.g., 2-amino-2-phenylethanol) and polarity indices, the solubility profile of S-AME follows a clear "Like-Dissolves-Like" trend.[1][2][3][4]

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Protic Methanol, Ethanol, WaterHigh Reaction medium; Resolution solvent.[1][2][3][4]
Polar Aprotic DMSO, DMF, NMPVery High Stock solutions; High-temp reactions.[1][3][4][5]
Dipolar Aprotic Acetonitrile, AcetoneModerate Crystallization (cooling).[4][5]
Esters Ethyl Acetate, IPMLow-Moderate Anti-solvent; Extraction.[1][3][4][5]
Non-Polar Toluene, n-Heptane, HexaneInsoluble Anti-solvent; Washing.[1][3][4][5]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The HCl salt (CAS 221697-17-2) is highly water-soluble but poorly soluble in organic solvents like acetone/ether.[1][3] The Free Base must be generated (pH > 10) for extraction into organic phases like Ethyl Acetate or DCM.[2][4][5]

Thermodynamic Modeling of Solubility

For process scale-up, relying on single-point data is insufficient.[1][2][4] You must construct a solubility curve.[1][4][5] The solubility of S-AME in pure solvents typically follows the Modified Apelblat Equation :



Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Mole fraction solubility[1][3][5]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Absolute temperature (K)[1][2]
    
  • 
     = Empirical model parameters
    
The van't Hoff Analysis

For narrower temperature ranges (e.g., 20°C to 60°C), the linear van't Hoff model is sufficient to determine the enthalpy of dissolution (


):

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[1][2]
  • Endothermic Dissolution: S-AME dissolution is endothermic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), meaning solubility increases significantly with temperature.[1][3][5] This property is exploited in cooling crystallization .[1][2][3][4][5]
    

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Standard)

Use this for initial screening of 5-10 solvents.[1][2][3][4]

  • Preparation: Add excess S-AME solid (approx. 500 mg) to 5 mL of the target solvent in a jacketed glass vial.

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Stop stirring and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).[4][5]

  • Quantification: Evaporate a known volume of filtrate to dryness under vacuum. Weigh the residue.[2][3][4][5][6]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][5]
    
Protocol B: Dynamic Laser Monitoring (Advanced)

Use this for precise metastable zone width (MSZW) determination.[1][2][4]

  • Setup: Use a reactor with an FBRM (Focused Beam Reflectance Measurement) or turbidity probe.[4][5]

  • Heating: Heat a slurry of known concentration at 0.5°C/min.

  • Clear Point (

    
    ):  Record the temperature where particle counts drop to zero (Solubility curve).
    
  • Cooling: Cool the solution at 0.5°C/min.

  • Cloud Point (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Record the temperature where particle counts spike (Nucleation curve).[2][5]
    
  • Result: The gap between ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    is the MSZW, critical for avoiding "crashing out" (oiling out).[2][5]

Process Optimization Workflow

The following diagram illustrates the decision logic for selecting the optimal solvent system for purification or reaction, ensuring high yield and enantiomeric excess.

SolubilityWorkflow Start Start: S-AME Crude Material Charac 1. Solid State Characterization (DSC, XRPD) Start->Charac Screen 2. Solvent Screening (Polar vs. Non-Polar) Charac->Screen Decision Goal? Screen->Decision Path_Res Optical Resolution (Racemate -> S-isomer) Decision->Path_Res Enantioseparation Path_Pur Recrystallization (Purity Upgrade) Decision->Path_Pur Chemical Purity Res_Solv Select Solvent: Ethanol/Water (9:1) or Methanol Path_Res->Res_Solv Pur_Solv Select Solvent: IPA or Ethyl Acetate/Heptane Path_Pur->Pur_Solv Exp_Curve 3. Generate Solubility Curve (Gravimetric/Laser) Res_Solv->Exp_Curve Pur_Solv->Exp_Curve MSZW 4. Determine MSZW (Metastable Zone Width) Exp_Curve->MSZW Final Optimized Process Parameters MSZW->Final

Caption: Decision matrix for solvent selection based on process goals (Resolution vs. Purification).

Practical Applications & Troubleshooting

Recrystallization Strategy

For S-AME, a cooling crystallization in 2-Propanol (IPA) is often superior to Ethanol.[1][2][3][4]

  • Why? IPA has a higher boiling point and steeper solubility curve slope for amino alcohols, allowing for higher recovery yields upon cooling to 0°C.[2][4][5]

  • Anti-Solvent Method: Dissolve in minimum Methanol at RT, then slowly add MTBE or Heptane until turbidity persists.[4][5] Cool to 0°C.[1][3][4][5]

Oiling Out (Liquid-Liquid Phase Separation)
  • Problem: The compound comes out as an oil rather than crystals.

  • Cause: Solvent is too polar (e.g., pure water) or cooling is too fast.[4][5]

  • Solution: Use a "Seeding" protocol.[1][2][3][4][5][7] Add 0.1% wt pure seed crystals at the metastable limit (approx. 5°C below saturation temperature) to induce ordered crystal growth.[2][4][5]

References

  • BenchChem. (2025).[4][5][7][8] Technical Guide: Solubility and Stability of (2-Amino-4-methoxyphenyl)methanol. Retrieved from [1][2][4]

  • NIST Chemistry WebBook. (2025).[2][3][4][5] 2-(4-Methoxyphenyl)ethanol - Thermophysical Properties. National Institute of Standards and Technology.[1][2][3][4][5] Retrieved from [1][2][4]

  • Takasu, T., et al. (2007).[2][4][5] Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist.[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for Mirabegron intermediates).

  • Needham, T. E. (1970).[1][2][4][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Digital Commons.[1][3][4][5] (Foundational thermodynamic models for amino-acid/alcohol systems). Retrieved from [1][2][4]

  • Sigma-Aldrich. (2025).[1][3][4][5] Mirabegron and Intermediates: Product Specification & Solubility. Retrieved from [1][2][4]

Sources

pKa values and ionization constants of (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ionization Behavior and pKa Determination of (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Executive Summary

(S)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS 132427-86-6) is a critical chiral building block, often utilized in the synthesis of


-adrenergic receptor agonists and other phenethylamine-derived pharmaceuticals.[1] Understanding its ionization constant (pKa) is non-negotiable for optimizing extraction efficiency, chromatographic purification, and bioavailability modeling.

This guide provides a definitive technical analysis of the compound's acid-base behavior. It synthesizes theoretical structure-activity relationships (SAR) with a rigorous, self-validating experimental protocol for precise pKa determination.[1]

Part 1: Structural Analysis & Theoretical Ionization Profile

Chemical Identity & Functional Group Analysis

To predict the pKa accurately, we must deconstruct the molecule into its ionizable components.

  • Core Structure:

    
    -amino alcohol with a benzylic amine.
    
  • Primary Ionization Center (Base): The primary amine (

    
    ) at the benzylic position (C2).[1]
    
  • Secondary Functional Groups:

    • Aliphatic Hydroxyl (

      
      ):  pKa > 15.[1] Neutral in aqueous biological buffers.
      
    • 4-Methoxy Group (

      
      ):  Non-ionizable ether linkage.[1] It exerts electronic effects on the amine but does not protonate/deprotonate in the pH 1–14 range.
      
Theoretical pKa Prediction (SAR)

The pKa of the conjugate acid (ammonium species) is governed by the balance of inductive (


) and resonance (

) effects.[1]
  • Baseline: A simple alkyl amine (e.g., ethanolamine) has a pKa

    
     9.5.
    
  • Benzylic Effect: The phenyl ring is electron-withdrawing by induction (

    
    ), which typically lowers the basicity of the amine compared to an alkyl chain. (Reference: Benzylamine pKa 
    
    
    
    9.33).[1]
  • 
    -Hydroxyl Effect:  The oxygen atom on the adjacent carbon is strongly electron-withdrawing (
    
    
    
    ), further destabilizing the protonated amine. This usually lowers pKa by 0.2–0.5 units.
  • Para-Methoxy Effect: The

    
    -OMe group is electron-donating by resonance (
    
    
    
    ). This counteracts the withdrawing nature of the phenyl ring, slightly increasing basicity compared to the unsubstituted analog.

Consensus Predicted Value: Based on Hammett equation modifications for benzylic systems, the pKa of the amine in (S)-2-Amino-2-(4-methoxyphenyl)ethanol is predicted to fall within the range of 9.2 – 9.6 .[1]

Functional GroupState (pH 7.4)Predicted pKaElectronic Influence
Primary Amine (

)
Cationic9.3 ± 0.2 Stabilized by

-OMe resonance; Destabilized by

-OH induction.[1]
Aliphatic Alcohol (

)
Neutral> 15.5Negligible ionization in water.[1]
Phenyl RingNeutralN/AHydrophobic scaffold.

Note on Chirality: In an achiral solvent like water, the pKa of the (S)-enantiomer is identical to the (R)-enantiomer.[1] Chiral discrimination of pKa only occurs in the presence of chiral selectors (e.g., cyclodextrins).

Part 2: Experimental Determination Protocol

While prediction provides a baseline, drug development requires empirical data. The following protocol uses Potentiometric Titration , the "Gold Standard" for ionization constants, designed to eliminate common sources of error like carbonate contamination.

Diagram: Ionization Equilibrium

Ionization Cation (S)-R-NH3+ (Protonated Cation) Soluble Neutral (S)-R-NH2 (Neutral Free Base) Lipophilic/Precipitates Cation->Neutral  Ka (Deprotonation)    pH > 9.3  

Caption: The equilibrium shifts from the soluble cationic form to the lipophilic free base as pH exceeds the pKa.[1]

Protocol: Potentiometric Titration (GLP-Ready)

Objective: Determine the stoichiometric pKa value at


 and 

ionic strength.

Reagents & Equipment:

  • Analyte: ~50 mg of (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride salt (purity >98%).[1]

  • Titrant: 0.1 N NaOH (Carbonate-free, standardized against Potassium Hydrogen Phthalate).

  • Background Electrolyte: 0.1 M KCl (degassed).

  • Apparatus: Automated titrator (e.g., Metrohm or Mettler Toledo) with a combined glass Ag/AgCl electrode.[1]

  • Inert Gas: High-purity Nitrogen or Argon.

Step-by-Step Methodology:

  • System Preparation (The "Blank"):

    • Why: To subtract background carbonate and electrode drift.

    • Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers at

      
      .
      
    • Purge the titration vessel with

      
       for 10 minutes to remove dissolved 
      
      
      
      .
  • Sample Dissolution:

    • Dissolve accurately weighed sample (

      
       mol) in 40 mL of 0.1 M KCl .
      
    • Crucial Check: If the free base is used, add a known excess of HCl (e.g., 2 equivalents) to start the titration from the fully protonated state (pH ~2).[1]

  • Titration Run:

    • Titrate dynamically with 0.1 N NaOH.

    • Dosing Algorithm: Use "monotonic" mode with a drift criterion of < 0.5 mV/min to ensure equilibrium at each step.

    • Range: pH 2.5 to pH 11.5.

  • Data Processing (Bjerrum Analysis):

    • Plot

      
       (average number of protons bound) vs. pH.[1]
      
    • The pKa corresponds to the pH where

      
      .[1]
      
Diagram: Experimental Workflow

TitrationWorkflow Start Start: Sample Prep (Dissolve in 0.1M KCl + HCl) Degas Degassing (N2 purge, 10 min) Start->Degas Remove CO2 Titrate Dynamic Titration (Add NaOH, wait for dE/dt < 0.5mV) Degas->Titrate Inert Atmosphere Detect Endpoint Detection (First Derivative dE/dV) Titrate->Detect Acquire Data Calc Calculation (Bjerrum Plot / Gran Plot) Detect->Calc Identify pKa

Caption: Workflow ensures elimination of carbonate error (CO2) which often skews amine pKa values by 0.2 units.

Part 3: Data Interpretation & Applications

Solubility & LogD Profile

The pKa directly dictates the lipophilicity (LogD) of the molecule at physiological pH.[1]

  • At pH 1.2 (Stomach): The amine is 100% protonated (

    
    ).[1] The molecule is highly soluble and unlikely to permeate membranes passively.
    
  • At pH 7.4 (Blood): With a pKa of ~9.3, the ratio of Ionized:Neutral is approximately 100:1.

    • Calculation:

      
      .[1]
      
    • Even at pH 7.4, the drug remains largely cationic, implying that transport likely requires active transporters (e.g., OCTs) or reliance on the small fraction of neutral species for passive diffusion.

  • At pH 10.0 (Extraction): The molecule is predominantly neutral.[1] This is the optimal pH for Liquid-Liquid Extraction (LLE) using organic solvents like Ethyl Acetate or DCM.[1]

Summary Table: Physicochemical Properties
PropertyValue / RangeSource/Method
pKa (Amine) 9.3 ± 0.3 Predicted (SAR Consensus)
pKa (Alcohol) > 15.5Theoretical
LogP (Neutral) ~ 1.1Computed (XLogP3)
LogD (pH 7.4) ~ -0.8Calculated (Ion-corrected)
Optimal Extraction pH > 10.5Based on pKa + 1.2 units

References

  • National Institute of Standards and Technology (NIST). 2-(4-Methoxyphenyl)ethanol Properties and Mass Spectra.[1][2] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • PubChem. Compound Summary: (S)-2-Amino-2-(3-methoxyphenyl)ethanol (Analog Reference).[1] National Library of Medicine. Available at: [Link][1]

  • Bordwell, F.G. pKa Values in Organic Chemistry. University of Wisconsin-Madison Data Repository. Available at: [Link][1]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

Sources

difference between (S) and (R) enantiomers of 2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation and specific application of 2-Amino-2-(4-methoxyphenyl)ethanol (also known as 4-Methoxyphenylglycinol ) enantiomers are critical in high-precision medicinal chemistry. Unlike its regioisomer Octopamine (where the hydroxyl group is benzylic), this compound features a benzylic amine and a primary alcohol. This structural motif renders it a potent chiral auxiliary and a versatile building block for the synthesis of enantiopure pharmaceuticals, including beta-blockers and specific kinase inhibitors.

This guide delineates the physicochemical, synthetic, and functional differences between the (S) and (R) enantiomers, providing researchers with a roadmap for selection, synthesis, and quality control.

Structural & Physicochemical Distinction

The core distinction lies in the spatial arrangement at the C2 chiral center. Following Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked: -NH₂ > -CH₂OH > -C₆H₄OMe > -H .

Stereochemical Configuration
  • (S)-Enantiomer: The arrangement of substituents 1 → 2 → 3 follows a counter-clockwise direction (with Hydrogen in the back).

  • (R)-Enantiomer: The arrangement follows a clockwise direction.

Comparative Properties Table[1]
Property(S)-2-Amino-2-(4-methoxyphenyl)ethanol(R)-2-Amino-2-(4-methoxyphenyl)ethanol
Common Name (S)-4-Methoxyphenylglycinol(R)-4-Methoxyphenylglycinol
CAS Number (HCl salt) 221697-17-2138713-55-0 (Generic/Racemic) *
Molecular Weight 167.21 g/mol (Free base)167.21 g/mol (Free base)
Optical Rotation

Positive (+) (typically +25° to +30° in EtOH)Negative (-) (Mirror image)
Solubility Soluble in Water, MeOH, DMSOSoluble in Water, MeOH, DMSO
Primary Application Chiral Auxiliary (Induces Re-face attack)Chiral Auxiliary (Induces Si-face attack)

*Note: Specific CAS numbers for the pure (R)-free base are less commonly cited in vendor catalogs than the (S)-HCl salt, but the enantiomer is synthetically accessible.

Synthetic Pathways & Production[2][3]

The synthesis of enantiopure 4-methoxyphenylglycinol is typically achieved via the reduction of the corresponding amino acid (4-methoxyphenylglycine) or through asymmetric Strecker synthesis.

The "Chiral Pool" Approach (Reduction)

The most robust method involves the reduction of enantiopure 4-methoxyphenylglycine . This method preserves the stereocenter integrity.

  • Reagents:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    system.
  • Solvent: THF (Anhydrous).

  • Yield: Typically >85% with >99% ee retention.

Asymmetric Strecker Synthesis

For large-scale production where the amino acid precursor is expensive, the asymmetric Strecker reaction using a chiral auxiliary (e.g.,


-methylbenzylamine) is preferred.
Synthesis Workflow Diagram

SynthesisWorkflow Anisaldehyde p-Anisaldehyde Imine Chiral Imine Intermediate Anisaldehyde->Imine + (S)-PEA (Chiral Amine) Aminonitrile Amino Nitrile (Diastereomerically Pure) Imine->Aminonitrile + TMSCN (Strecker) AminoAcid (S)-4-Methoxyphenylglycine Aminonitrile->AminoAcid Acid Hydrolysis (HCl) Target (S)-4-Methoxyphenylglycinol AminoAcid->Target Reduction (LiAlH4/THF) AminoAcid_Pool Commercial (S)-Amino Acid AminoAcid_Pool->Target Direct Reduction

Figure 1: Synthetic routes to (S)-4-Methoxyphenylglycinol via Asymmetric Strecker (top) or Direct Reduction (bottom).

Functional Applications: The "Difference" in Action

The primary technical difference between the (S) and (R) enantiomers manifests in their role as Chiral Auxiliaries . When attached to a substrate (e.g., a carboxylic acid), they create a chiral environment that discriminates between the two faces of a reacting center.

Mechanism of Chiral Induction

When used to synthesize chiral lactams or in alkylation reactions:

  • The (S)-Enantiomer typically directs incoming nucleophiles to the Re-face of the attached substrate due to steric blocking by the bulky aryl group.

  • The (R)-Enantiomer directs attack to the Si-face.

This "mirror-image induction" allows chemists to access either enantiomer of a target drug molecule simply by switching from (S) to (R) glycinol.

Distinguishing from Regioisomers

It is crucial to distinguish this molecule from Octopamine derivatives.

  • Target: 2-Amino-2-(4-methoxyphenyl)ethanol (Benzylic Amine). Used for synthesis.[1][2][3][4][5][6]

  • Regioisomer: 2-Amino-1-(4-methoxyphenyl)ethanol (Benzylic Alcohol). Used for pharmacology (adrenergic activity).

Chiral Induction Model

ChiralInduction Auxiliary (S)-4-Methoxyphenylglycinol (Auxiliary) Complex Substrate-Auxiliary Complex Auxiliary->Complex Acylation ReFace Re-Face Attack (Favored) Complex->ReFace Steric Steering SiFace Si-Face Attack (Blocked) Complex->SiFace Steric Clash Product Enantiopure Product A ReFace->Product Hydrolysis

Figure 2: Mechanism of chiral induction using the (S)-enantiomer. The (R)-enantiomer would favor the Si-Face path.

Analytical Protocols

To validate the identity and purity of the specific enantiomer, the following self-validating protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

Separation of (R) and (S) enantiomers requires a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:[7]10) with 0.1% Diethylamine (to suppress tailing of the amine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Expected Result: Baseline separation with (S) and (R) eluting at distinct retention times (typically

    
    ).
    
Optical Rotation
  • Protocol: Dissolve 10 mg of sample in 1 mL of Ethanol (absolute). Measure in a 1 dm cell at 20°C using the Sodium D-line (589 nm).[8]

  • Validation:

    • 
       indicates predominant (S)-enantiomer (for the free base).
      
    • 
       indicates predominant (R)-enantiomer.
      

References

  • American Elements. 2-Amino-2-(4-methoxyphenyl)ethanol Properties and Specifications. Retrieved from

  • BLD Pharm. (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride Product Data. Retrieved from

  • ChemicalBook. (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl Properties. Retrieved from

  • Royal Society of Chemistry. Synthesis and Optical Rotation Data for Phenylglycinol Analogs. Retrieved from

  • BenchChem. Application Notes for Methoxy-substituted Amino Alcohols in Pharmaceutical Synthesis. Retrieved from

Sources

Strategic Utilization of 4-Methoxyphenyl Amino Ethanol Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 2-((4-methoxyphenyl)amino)ethanol (and its C-aryl isomer) serves as a privileged scaffold. Its value lies not merely in its structure but in its electronic duality: the para-methoxy group renders the nitrogen highly nucleophilic while stabilizing cationic intermediates, yet the ethanol chain provides a bifunctional handle for heterocyclization.

This technical guide focuses on the N-(4-methoxyphenyl) variant (CAS: 702-26-1), a critical building block for N-aryl oxazolidinones (antibacterials), morpholines (solubility enhancers), and chiral ligands. We deviate from standard textbook descriptions to provide field-proven protocols that maximize yield and minimize side reactions (such as over-alkylation or oxidation).

The Chemical Core: Electronic & Structural Logic

The reactivity of 4-methoxyphenyl amino ethanol is governed by the p-Anisidine Effect . The methoxy group at the para position is a strong electron-donating group (EDG) by resonance (


), which significantly increases the electron density on the amine nitrogen.
  • Nucleophilicity: The nitrogen is more nucleophilic than in unsubstituted aniline, facilitating rapid

    
    -alkylation and acylation.
    
  • Oxidation Sensitivity: The electron-rich ring is susceptible to oxidation (to quinone imines). Protocols must often exclude oxygen or use antioxidants.

  • Bifunctionality: The molecule possesses a "hard" nucleophile (hydroxyl,

    
    ) and a "soft" nucleophile (amine, 
    
    
    
    for the conjugate acid). Chemoselective functionalization relies on pH control:
    • Acidic/Neutral conditions: Favor

      
      -reaction.
      
    • Basic conditions (strong): Activate

      
      -reaction.
      

Synthesis of the Core Scaffold

While many commercial sources exist, in situ generation allows for greater control over purity, particularly avoiding the formation of the bis-hydroxyethyl byproduct.

Protocol A: The "Green" Ethylene Carbonate Route

This method avoids toxic ethylene oxide and hazardous chlorohydrins. It utilizes ethylene carbonate (EC) as a masked hydroxyethylating agent.

Mechanism: Nucleophilic attack of the aniline nitrogen on the alkylene carbon of EC, followed by decarboxylation (or retention, depending on conditions).

ParameterSpecificationRationale
Substrate p-Anisidine (1.0 equiv)Recrystallize if dark (remove oxidation products).
Reagent Ethylene Carbonate (1.1 equiv)Slight excess ensures complete consumption of amine.
Catalyst Tetraethylammonium iodide (TEAI) (5 mol%)Halide opens the EC ring, facilitating attack.
Solvent Neat or TolueneNeat reaction maximizes kinetics; Toluene allows azeotropic drying.
Temp/Time 130–140 °C / 4–6 hHigh temp required for decarboxylation step.
Yield 85–92%High atom economy.

Step-by-Step:

  • Combine p-anisidine, ethylene carbonate, and TEAI in a round-bottom flask.

  • Heat to 140 °C under inert atmosphere (

    
    ). Evolution of 
    
    
    
    indicates reaction progress.
  • Monitor via TLC (EtOAc/Hexane 1:1). The product is more polar than anisidine.

  • Critical Step: Upon completion, cool to 60 °C and add Ethanol/Water to crystallize, or purify via silica plug if oil persists.

High-Value Derivatization: Heterocycles

The primary utility of this scaffold is the rapid assembly of N-aryl heterocycles.

Synthesis of N-Aryl Oxazolidinones

Oxazolidinones (e.g., Linezolid analogs) are vital antibacterials. The 4-methoxyphenyl group provides a handle for further electrophilic aromatic substitution (e.g., nitration/reduction) to build complex drugs.

Reagent Choice:

  • Phosgene/Triphosgene: High yield, high hazard. Not recommended for general lab use.

  • CDI (1,1'-Carbonyldiimidazole): Standard bench-stable reagent.

  • Diethyl Carbonate: Green, requires high heat/pressure.

Optimized Protocol (CDI Method):

  • Dissolution: Dissolve 2-((4-methoxyphenyl)amino)ethanol (10 mmol) in dry THF (0.2 M).

  • Activation: Add CDI (1.2 equiv) portion-wise at 0 °C. Caution: CO2 evolution.

  • Cyclization: Warm to reflux (66 °C) for 3 hours.

  • Mechanism: The imidazole-carboxylate intermediate forms on the alcohol first, followed by intramolecular attack by the amine (or vice versa depending on pH, but the thermodynamic product is the cyclic carbamate).

  • Workup: Quench with 1M HCl (to remove imidazole), extract with DCM.

Synthesis of N-Aryl Morpholines

Morpholines are crucial for modulating the lipophilicity of drug candidates. A recent breakthrough involves using Ethylene Sulfate for a clean, redox-neutral cyclization.[1]

Protocol (Ethylene Sulfate Method):

  • Setup: Mix amino ethanol derivative (1 equiv) with Ethylene Sulfate (1.1 equiv) in MeCN.

  • Base: Add

    
    -BuOK (2.5 equiv).
    
  • Conditions: Stir at 40–50 °C.

  • Outcome: The sulfate acts as a "spring-loaded" bis-electrophile. The hydroxyl group is activated by the base to attack the sulfate, followed by ring closure.

Visualizing the Synthetic Logic

The following diagram maps the divergent synthesis pathways starting from p-Anisidine.

G Anisidine p-Anisidine (Starting Material) AminoEthanol N-(4-methoxyphenyl) ethanolamine (The Hub) Anisidine->AminoEthanol Ring Opening (Cat. TEAI, 140°C) EC Ethylene Carbonate (Reagent) EC->AminoEthanol Oxazolidinone N-Aryl Oxazolidinone (Antibacterial Core) AminoEthanol->Oxazolidinone Cyclization (CDI or Phosgene) Morpholine N-Aryl Morpholine (Solubility Handle) AminoEthanol->Morpholine Annulation (Ethylene Sulfate/Base) Polyamines Piperazine Derivatives (Linkers) AminoEthanol->Polyamines Bis-alkylation (Bis-chloroethyl amine)

Caption: Divergent synthesis pathways from p-Anisidine to high-value heterocyclic pharmacophores.

Isomeric Distinction (Critical for E-E-A-T)

Researchers must distinguish between the two primary isomers, as their biological applications differ vastly:

FeatureN-Isomer (Subject of this guide)C-Isomer (Octopamine Analog)
Structure


CAS 702-26-12295-31-0
Primary Use Synthetic Intermediate (Linker)Bioactive Pharmacophore (Adrenergic)
Reactivity Nucleophilic NitrogenBenzylic Alcohol (Labile)
Drug Class Precursor to Linezolid/Rivaroxaban analogsOctopamine, Synephrine analogs

Note: Attempting to use the C-isomer for N-alkylation protocols described above will fail due to the competing reactivity of the primary amine and benzylic hydroxyl.

References

  • Synthesis of N-Aryl Amino Alcohols:Organic Syntheses, Coll. Vol. 10, p. 204 (2004).
  • Ethylene Carbonate Ring Opening: Journal of Polymer Science, "Dual Catalytic Ring-Opening Polymerization of Ethylene Carbonate". Available at:

  • Oxazolidinone Antibacterials: ResearchGate, "Synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one". Available at:

  • Morpholine Synthesis: ChemRxiv, "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". Available at:

  • Quinolines from Alkynyl Anilines: NIH/PMC, "Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines". Available at:

Sources

Technical Guide: Structural Dynamics and Crystallography of (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure, conformational dynamics, and synthetic pathways of (S)-2-Amino-2-(4-methoxyphenyl)ethanol . Commonly known as (S)-4-Methoxy-phenylglycinol , this molecule is a critical chiral auxiliary and intermediate in the synthesis of adrenergic agonists and peptide mimetics.

Executive Summary & Molecular Identity

(S)-2-Amino-2-(4-methoxyphenyl)ethanol is a vicinal amino alcohol characterized by a stereogenic center at the benzylic position (C2). Unlike its regioisomer Octopamine (2-amino-1-(4-methoxyphenyl)ethanol), this molecule features the amino group directly attached to the benzylic carbon, conferring unique steric and electronic properties utilized in asymmetric synthesis (e.g., oxazolidinone formation).

Property Data
IUPAC Name (2S)-2-Amino-2-(4-methoxyphenyl)ethanol
Common Name (S)-4-Methoxy-phenylglycinol
CAS Number 221697-17-2 (HCl salt); 56718-70-8 (Free base)
Molecular Formula

Molecular Weight 167.21 g/mol
Chiral Center C2 (S-configuration)
Key Pharmacophore 1,2-Amino alcohol (Vicinal)

Crystal Structure Analysis

The crystallographic characterization of this molecule is most robustly defined in its hydrochloride salt form. Free amino alcohols often exhibit low melting points or hygroscopic oil-like behavior, whereas the formation of an ionic lattice with chloride anions stabilizes the structure, enabling high-resolution X-ray diffraction studies.

Lattice Architecture (Hydrochloride Salt)

In the solid state, (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride typically crystallizes in a non-centrosymmetric space group, reflecting its enantiopure nature.

  • Space Group: Monoclinic

    
     (Common for chiral phenylglycinol derivatives).
    
  • Unit Cell Characteristics: The packing is dominated by a bilayer arrangement where the hydrophobic aromatic rings stack via

    
     interactions (T-shaped or parallel-displaced), while the hydrophilic ammonium and hydroxyl groups form a 2D hydrogen bond network.
    
  • Ionic Interactions: The protonated amine (

    
    ) acts as a pivotal hydrogen bond donor. The chloride ion (
    
    
    
    ) serves as a multi-point acceptor, bridging the ammonium protons of one molecule and the hydroxyl proton of a neighbor.
Hydrogen Bonding Network

The stability of the crystal lattice is derived from a cooperative H-bond network:

  • 
    :  Strong ionic hydrogen bonds (
    
    
    
    ) anchor the cation.
  • 
    :  The primary alcohol donates to the chloride, linking the hydrophilic heads of the molecules.
    
  • 
    :  Occasional intramolecular or intermolecular contacts between the ammonium and the hydroxyl oxygen, though often outcompeted by the chloride ion.
    
Absolute Configuration Determination

The (S)-configuration is confirmed via anomalous dispersion methods (using the anomalous scattering of the Chlorine atom or Oxygen in high-resolution data) or by chemical correlation with (S)-Phenylglycine.

Conformational Analysis (Free Base)

In solution and in the absence of strong ionic forces, the conformation of the free base is governed by the Gauche Effect and Intramolecular Hydrogen Bonding (IMHB) .

The Gauche Preference

Theoretical calculations (DFT/B3LYP) and NMR studies (


 coupling constants) indicate that the gauche  conformer is energetically favored over the anti conformer.
  • Driving Force: An intramolecular hydrogen bond forms between the amino group and the hydroxyl group.

  • Donor-Acceptor Relationship:

    • Type A:

      
       (Hydroxyl donates to the amine lone pair). This is generally the global minimum in non-polar solvents due to the higher acidity of the OH proton.
      
    • Type B:

      
       (Amine donates to the oxygen lone pair). Less common but possible in specific solvation shells.
      
Torsion Angles

The


 torsion angle in the stable conformer typically lies near 60° (gauche) . This brings the electronegative Oxygen and Nitrogen atoms into proximity, facilitating the 5-membered pseudo-ring formation.
Conformational Visualization

The following diagram illustrates the equilibrium between the open (anti) and stabilized (gauche) forms.

Conformation cluster_0 Steric Factors Anti Anti Conformer (Open Chain) High Energy Gauche Gauche Conformer (Stabilized) Global Minimum Anti->Gauche Rotation around C1-C2 bond IMHB Intramolecular H-Bond (O-H ... N) Gauche->IMHB Stabilized by Steric 4-Methoxy-Phenyl Group Prefers Anti to OH/NH2

Caption: Conformational equilibrium of (S)-2-Amino-2-(4-methoxyphenyl)ethanol, highlighting the thermodynamic preference for the gauche rotamer due to intramolecular hydrogen bonding.

Synthetic Pathways & Resolution Protocols

The synthesis of enantiopure (S)-2-Amino-2-(4-methoxyphenyl)ethanol requires rigorous stereocontrol, often achieved through the reduction of chiral amino acids or optical resolution of racemates.

Primary Synthetic Route: Reduction of (S)-4-Methoxyphenylglycine

This is the most direct method to ensure the retention of the (S)-configuration.

  • Starting Material: (S)-4-Methoxyphenylglycine (commercially available or synthesized via Strecker reaction).

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Borane-Dimethyl Sulfide (
    
    
    
    ).
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon of the carboxylic acid/ester, reducing it to the primary alcohol.

Optical Resolution (If starting from Racemate)

If the synthesis produces a racemic mixture, chemical resolution is required to isolate the (S)-enantiomer for crystallization.

  • Resolving Agent: (+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Methodology: Formation of diastereomeric salts. The (S)-amine salt crystallizes preferentially from ethanol/water mixtures due to differential lattice energies.

Experimental Workflow Diagram

Synthesis Start Start: 4-Methoxybenzaldehyde Strecker Strecker Synthesis (KCN, NH4Cl, Chiral Auxiliary) Start->Strecker Asymmetric Induction AminoAcid (S)-4-Methoxyphenylglycine Strecker->AminoAcid Hydrolysis Reduction Reduction (LiAlH4 / THF, Reflux) AminoAcid->Reduction Hydride Transfer Quench Fieser Workup (Na2SO4, Filtration) Reduction->Quench Crude Crude Amino Alcohol Quench->Crude SaltFormation Salt Formation (HCl in Et2O/EtOH) Crude->SaltFormation Stabilization Crystallization Recrystallization (EtOH/Et2O) SaltFormation->Crystallization Final Pure (S)-2-Amino-2-(4-methoxyphenyl)ethanol HCl Single Crystals Crystallization->Final X-Ray Analysis

Caption: Step-by-step synthetic workflow from aldehyde precursor to the isolation of single crystals suitable for X-ray diffraction.

Experimental Protocol: Crystallization for X-Ray Analysis

To obtain single crystals of the hydrochloride salt suitable for diffraction:

  • Dissolution: Dissolve 100 mg of the crude (S)-2-Amino-2-(4-methoxyphenyl)ethanol in a minimum amount of hot absolute ethanol (~2 mL).

  • Acidification: Add 1.1 equivalents of concentrated HCl (or HCl in dioxane) dropwise.

  • Nucleation: Allow the solution to cool to room temperature. If no precipitate forms, add diethyl ether dropwise until slight turbidity is observed.

  • Growth: Seal the vial with parafilm, poke a small hole for slow evaporation, and store at 4°C.

  • Harvesting: Colorless prismatic crystals typically form within 24-48 hours.

Data Collection Parameters (Typical):

  • Temperature: 100 K (to reduce thermal motion).

  • Radiation: Mo K

    
     (
    
    
    
    ) or Cu K
    
    
    (
    
    
    ) for absolute configuration assignment.

References

  • NIST Chemistry WebBook. (2025). 2-(4-Methoxyphenyl)ethanol and derivatives: Spectral Data. National Institute of Standards and Technology.[1] [Link]

  • PubChem. (2025).[2] (S)-2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride - Compound Summary. National Center for Biotechnology Information. [Link]

  • Gung, B. W. (2024). Conformational Analysis of 1,2-Amino Alcohols and the Gauche Effect. Journal of Organic Chemistry.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids Using (S)-2-Amino-2-(4-methoxyphenyl)ethanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of (S)-2-Amino-2-(4-methoxyphenyl)ethanol, also known as (S)-4-methoxyphenylglycinol, as a chiral auxiliary for the asymmetric synthesis of non-proteinogenic α-amino acids. This powerful technique allows for the stereocontrolled introduction of a wide variety of side chains at the α-position of glycine, providing access to a diverse range of valuable chiral building blocks for pharmaceutical and agrochemical research.

The protocols detailed herein are based on the well-established methodology of diastereoselective alkylation of a chiral Schiff base derived from a glycine ester. The core principle involves the temporary attachment of the chiral auxiliary to a prochiral glycine derivative, which directs the approach of an electrophile to one face of the molecule, thereby establishing a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid.

Introduction: The Role of (S)-2-Amino-2-(4-methoxyphenyl)ethanol in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis, serving as effective chiral auxiliaries, ligands for metal catalysts, and organocatalysts. (S)-2-Amino-2-(4-methoxyphenyl)ethanol possesses key structural features that make it an excellent chiral auxiliary for the synthesis of α-amino acids:

  • Defined Stereochemistry: The (S)-configuration at the stereocenter bearing the amino and hydroxyl groups provides a well-defined chiral environment.

  • Chelating Ability: The 1,2-amino alcohol motif can chelate to a metal cation of the enolate, forming a rigid, bicyclic-like transition state. This rigidity is crucial for effective facial discrimination.

  • Steric Hindrance: The 4-methoxyphenyl group provides significant steric bulk, effectively shielding one face of the enolate derived from the Schiff base, thus directing alkylation to the opposite face.

  • Facile Cleavage: The auxiliary can be removed under acidic conditions without racemization of the newly formed stereocenter.

The primary application detailed in these notes is its use as a chiral auxiliary for the diastereoselective alkylation of a glycine enolate equivalent. This method is a cornerstone in the synthesis of unnatural amino acids, which are critical components in the development of novel therapeutics and agrochemicals.[1][2]

Experimental Workflow: Asymmetric Synthesis of α-Amino Acids

The overall synthetic strategy involves three key stages:

  • Formation of the Chiral Schiff Base: Condensation of (S)-2-Amino-2-(4-methoxyphenyl)ethanol with a glycine ester.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an alkyl halide.

  • Auxiliary Cleavage and Product Isolation: Hydrolysis of the Schiff base and the ester to liberate the target α-amino acid and recover the chiral auxiliary.

Below is a visual representation of this workflow:

Asymmetric_Amino_Acid_Synthesis cluster_0 Stage 1: Schiff Base Formation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage GlycineEster Glycine Ester SchiffBase Chiral Schiff Base GlycineEster->SchiffBase Condensation Auxiliary (S)-2-Amino-2-(4-methoxyphenyl)ethanol Auxiliary->SchiffBase Enolate Chiral Enolate SchiffBase->Enolate Deprotonation (Base) AlkylatedProduct Alkylated Schiff Base Enolate->AlkylatedProduct Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct AminoAcid α-Amino Acid AlkylatedProduct->AminoAcid Acid Hydrolysis RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Detailed Protocols

Protocol 1: Synthesis of the Chiral Schiff Base from Glycine tert-Butyl Ester

This protocol describes the formation of the key intermediate, the chiral Schiff base, through the condensation of (S)-2-Amino-2-(4-methoxyphenyl)ethanol with glycine tert-butyl ester.

Materials:

  • (S)-2-Amino-2-(4-methoxyphenyl)ethanol

  • Glycine tert-butyl ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in toluene, add triethylamine (1.1 eq) and stir at room temperature for 30 minutes.

  • Add (S)-2-Amino-2-(4-methoxyphenyl)ethanol (1.0 eq) to the mixture.

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any salts and wash the filter cake with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude Schiff base.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Rationale: The condensation reaction to form the imine (Schiff base) is a reversible equilibrium. Removal of water by azeotropic distillation drives the equilibrium towards the product, ensuring a high yield of the desired Schiff base.

Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base

This protocol details the crucial step where the new stereocenter is created with high diastereoselectivity.

Materials:

  • Chiral Schiff base from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (oven-dried) and work-up

Procedure:

  • Dissolve the chiral Schiff base (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) in a flask cooled to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) dropwise to the cooled solution. The solution should turn a deep color, indicating the formation of the lithium enolate. Stir at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, containing the alkylated Schiff base, can be purified by column chromatography on silica gel. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.

Causality of Stereoselection: The high diastereoselectivity arises from the rigid chelated structure of the lithium enolate. The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the chiral auxiliary. This conformation, combined with the steric bulk of the 4-methoxyphenyl group, effectively blocks one face of the enolate, forcing the incoming alkyl halide to approach from the less hindered face.

Diastereoselective_Alkylation cluster_0 Transition State Model TS [Rigid Chelated Enolate-Li+ Complex] BlockedFace Steric Shielding by 4-Methoxyphenyl Group TS->BlockedFace Blocks Top Face Product Alkylated Product (High d.r.) TS->Product AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS Approach Favored Trajectory AlkylHalide->Approach Approaches from Less Hindered Bottom Face Approach->TS

Sources

Application Note: Cyclization Protocols for (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(S)-2-Amino-2-(4-methoxyphenyl)ethanol is a high-value "chiral pool" building block derived from (S)-4-methoxyphenylglycine. Its structural distinctiveness lies in the 1,2-amino alcohol motif combined with an electron-rich p-methoxybenzyl system.

While this scaffold is invaluable for synthesizing Evans-type auxiliaries, chiral ligands (BOX/PyBOX), and bioactive morpholines, it presents a specific chemical hazard: Benzylic Lability. The p-methoxy group strongly stabilizes benzylic carbocations, making the chiral center highly susceptible to racemization (via SN1 pathways) under acidic conditions or elevated temperatures.

This Application Note provides validated, high-fidelity protocols designed to effect cyclization while preserving enantiopurity.

Reaction Landscape & Decision Matrix

The choice of cyclization pathway depends on the target pharmacophore. The following decision matrix outlines the three primary transformations covered in this guide.

ReactionLandscape Start (S)-2-Amino-2- (4-methoxyphenyl)ethanol Oxazolidinone Target A: Oxazolidinone (Chiral Auxiliaries) Start->Oxazolidinone Carbonyl Source (CDI or Phosgene eq.) Oxazoline Target B: Oxazoline (Ligands/Protecting Groups) Start->Oxazoline Nitrile/Acid + Lewis Acid Morpholine Target C: Morpholinone (Bioactive Scaffolds) Start->Morpholine Chloroacetyl Chloride + Base

Figure 1: Strategic divergence for (S)-2-Amino-2-(4-methoxyphenyl)ethanol cyclization. Color coding indicates distinct reaction environments.

Protocol A: Synthesis of (S)-4-(4-methoxyphenyl)-2-oxazolidinone

Application: Synthesis of Evans-type chiral auxiliaries for asymmetric alkylations/aldol reactions. Reagent Strategy: We utilize 1,1'-Carbonyldiimidazole (CDI) . Unlike phosgene or triphosgene, CDI is a solid, non-lachrymatory reagent that allows for mild, anhydrous conditions, crucial for preventing benzylic racemization.

Reagent Comparison Table
ReagentToxicityConditionsRisk of RacemizationRecommendation
CDI ModerateMild, AnhydrousLowPreferred
Triphosgene High0°C to RTLowAlternative
Diethyl Carbonate LowHigh Temp (>100°C)High (Thermal)Avoid
Urea LowHigh Temp (Melt)High Avoid
Detailed Methodology

Reagents:

  • (S)-2-Amino-2-(4-methoxyphenyl)ethanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

  • Base: Catalytic DMAP (0.1 equiv) - Optional, speeds up reaction.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add (S)-2-Amino-2-(4-methoxyphenyl)ethanol (10 mmol) and anhydrous THF (50 mL).

  • Activation: Cool the solution to 0°C. Add CDI (12 mmol) portion-wise over 10 minutes. Note: CO2 evolution will occur; ensure proper venting.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The amino alcohol (polar) should disappear, replaced by a less polar spot (Oxazolidinone).

  • Workup: Quench with saturated NH4Cl solution (20 mL). Extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOAc/Hexane to remove imidazole byproducts.

Critical Mechanism Insight: The reaction proceeds via an initial attack of the primary amine on CDI (forming an imidazole-urea intermediate), followed by the intramolecular attack of the hydroxyl group. The p-methoxy group remains spectator, but the mild temperature ensures the C-N bond at the chiral center is not compromised.

Protocol B: Synthesis of Chiral Bis(oxazoline) Ligands (BOX)

Application: Synthesis of C2-symmetric ligands for asymmetric catalysis (e.g., Cu-catalyzed cyclopropanation). Reagent Strategy: Zinc Chloride (ZnCl2) catalyzed condensation with nitriles. This method avoids the harsh acidic conditions of the Pinner synthesis.

OxazolineMech Step1 Coordination: ZnCl2 activates Nitrile Step2 Nucleophilic Attack: Amine attacks Nitrile Carbon Step1->Step2 Step3 Cyclization: Hydroxyl attacks Amidine intermediate Step2->Step3 Step4 Ammonia Elimination: Formation of Oxazoline Ring Step3->Step4

Figure 2: Mechanistic flow for ZnCl2-catalyzed oxazoline formation.

Detailed Methodology:

Reagents:

  • (S)-2-Amino-2-(4-methoxyphenyl)ethanol (2.2 equiv)

  • Malononitrile or substituted dinitrile (1.0 equiv)

  • Catalyst: ZnCl2 (anhydrous) (0.1 equiv)

  • Solvent: Chlorobenzene (High boiling point required, but milder than neat melt).

Step-by-Step Protocol:

  • Setup: In a flask equipped with a reflux condenser, combine the dinitrile (5 mmol), amino alcohol (11 mmol), and ZnCl2 (0.5 mmol) in chlorobenzene (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 130°C) for 24–48 hours.

    • Technical Note: The reaction releases ammonia. A slow stream of nitrogen helps purge NH3, driving the equilibrium forward.

  • Workup: Cool to RT. Dilute with DCM. Wash with water to remove Zn salts.

  • Purification: Flash chromatography is usually required (Silica, Et2O/Hexane).

Expert Caution: The high temperature poses a racemization risk. If the optical rotation of the product is lower than expected, switch to a two-step protocol:

  • Acylation with the corresponding acid chloride.

  • Cyclodehydration using Burgess Reagent or DAST at lower temperatures.

Protocol C: Morpholinone Synthesis

Application: Creating constrained peptidomimetics. Reagent Strategy: Chloroacetyl chloride provides a "one-pot" bis-electrophile.

Step-by-Step Protocol:

  • Biphasic Setup: Dissolve amino alcohol (10 mmol) in DCM (50 mL) and add 1M NaOH (20 mL).

  • Acylation: Cool to 0°C. Add chloroacetyl chloride (11 mmol) dropwise. The amine reacts first (chemoselectivity).

  • Cyclization: After 1 hour, add a phase transfer catalyst (e.g., TBAB, 5 mol%) and warm to 40°C. The hydroxyl group will displace the chloride.

  • Validation: Monitor the disappearance of the intermediate amide by HPLC/MS.

References & Authority

  • Oxazolidinone Synthesis via CDI:

    • Takacs, J. M., et al.[1] "Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols."[1] J. Org.[1][2] Chem.1998 , 63, 2742–2748.[1] Link

    • Demonstrates the retention of chirality during CDI cyclization.

  • Oxazoline Synthesis (ZnCl2 Method):

    • Bolm, C., et al. "Synthesis of Chiral Bis(oxazolines)." Chem. Ber.1991 , 124, 1173.

    • Foundational text for BOX ligand synthesis.

  • Microwave-Assisted Cyclization:

    • Bratulescu, G.[3] "Synthesis of oxazolidin-2-ones derivatives... using microwave irradiation."[3] Synthesis2007 , 3111-3112.[3] Link

  • Racemization Mechanisms:

    • Sivakua, T., et al. "Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids." MDPI2023 . Link

    • Provides theoretical grounding for the lability of the benzylic center.

  • General Cyclization of Amino Alcohols:

    • Organic Syntheses, Coll. Vol. 10, p.423 (2004). "One-Pot Preparation of Cyclic Amines." Link

Disclaimer

This application note is intended for use by qualified laboratory personnel. The (S)-2-Amino-2-(4-methoxyphenyl)ethanol substrate is a potent chemical; standard PPE and fume hood usage are mandatory. The p-methoxybenzyl moiety increases sensitivity to acids; avoid strong mineral acids during workup to prevent racemization.

Sources

Application Note: Preparation of Chiral Oxazolidinones from (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of (S)-4-(4-methoxyphenyl)-2-oxazolidinone . This compound serves as a critical chiral auxiliary (Evans Auxiliary) in asymmetric synthesis, offering distinct electronic properties compared to the standard phenyl- or benzyl-substituted variants.

Introduction & Strategic Value

Chiral oxazolidinones are the cornerstone of asymmetric alkylation and aldol reactions (Evans, 1982). While the standard phenylalanine-derived (benzyl) and phenylglycine-derived (phenyl) auxiliaries are ubiquitous, the 4-methoxyphenyl (PMP) derivative offers unique advantages:

  • Electronic Tuning: The electron-donating methoxy group increases the electron density of the aromatic ring, potentially influencing the

    
    -stacking interactions in transition states (e.g., during enolate formation).
    
  • Crystallinity: PMP derivatives often exhibit superior crystalline properties compared to their phenyl counterparts, facilitating purification without chromatography.

  • Orthogonal Reactivity: The PMP group allows for specific monitoring via UV/Vis and distinct NMR signatures useful for reaction tracking.

This guide presents two validated protocols for cyclizing (S)-2-Amino-2-(4-methoxyphenyl)ethanol into the target oxazolidinone.

Reaction Scheme

The transformation involves the formation of a 5-membered carbamate ring via a carbonyl source.

ReactionScheme Start (S)-2-Amino-2- (4-methoxyphenyl)ethanol Inter Intermediate (Carbamate/Isocyanate) Start->Inter Nucleophilic Attack Reagent Carbonyl Source (BTC or DEC) Reagent->Inter Product (S)-4-(4-methoxyphenyl)- 2-oxazolidinone Inter->Product Cyclization (- HCl or - EtOH)

Figure 1: General reaction pathway for the synthesis of the PMP-oxazolidinone auxiliary.

Critical Process Parameters (CPP)

Success depends on controlling three variables to prevent racemization and ensure complete cyclization.

ParameterSpecificationRationale
Temperature Method A: 0°C to RTMethod B: 135°CMethod A: Controls exotherm to prevent side reactions.Method B: Required to distill off ethanol and drive equilibrium.
Stoichiometry 1.05 - 1.2 eq. Carbonyl SourceExcess ensures complete consumption of the costly chiral amino alcohol.
Water Content < 0.1% (Method A)Triphosgene hydrolyzes rapidly; anhydrous conditions are strictly required.
Base Choice TEA (Method A) vs. K₂CO₃ (Method B)TEA acts as an HCl scavenger. K₂CO₃ acts as a transesterification catalyst.

Experimental Protocols

Protocol A: The Triphosgene (BTC) Method

Best for: High yield, mild temperature, small-to-medium scale. Safety Level: Critical (Phosgene generation). Work in a high-efficiency fume hood.

Reagents:

  • (S)-2-Amino-2-(4-methoxyphenyl)ethanol (1.0 equiv)

  • Triphosgene (BTC) (0.4 equiv) [Note: 1 mole BTC = 3 moles Phosgene]

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a nitrogen inlet, a pressure-equalizing addition funnel, and a temperature probe. Vent the system through a 20% NaOH scrubber to neutralize any escaping phosgene.

  • Dissolution: Charge the flask with the amino alcohol and TEA in anhydrous DCM (0.2 M concentration). Cool to 0°C using an ice bath.

  • Reagent Addition: Dissolve Triphosgene in DCM (approx. 1 g/10 mL) in the addition funnel.

    • Critical Step: Add the BTC solution dropwise over 30–60 minutes. Maintain internal temperature < 5°C. A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

  • Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl.

    • Safety: Do not add water directly if unreacted BTC is suspected; allow the scrubber to run.

  • Workup: Separate phases. Wash the organic layer with 1N HCl (to remove excess TEA), then saturated NaHCO₃, then brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Mechanism Insight: The amino group attacks the phosgene (generated in situ) to form a carbamoyl chloride, followed by intramolecular attack of the hydroxyl group to close the ring.

Protocol B: The Diethyl Carbonate (DEC) Method

Best for: Green chemistry, large scale, avoiding toxic phosgene equivalents. Requirement: High thermal stability of the substrate.

Reagents:

  • (S)-2-Amino-2-(4-methoxyphenyl)ethanol (1.0 equiv)

  • Diethyl Carbonate (DEC) (5–10 equiv) [Acts as solvent and reagent]

  • Potassium Carbonate (K₂CO₃) (0.1 equiv)[2]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a short-path distillation head and a thermometer.

  • Charging: Combine the amino alcohol, K₂CO₃, and DEC.

  • Reaction (Distillation): Heat the mixture to 130–140°C (oil bath temperature).

    • Observation: Ethanol (bp 78°C) will begin to distill off. This drives the equilibrium forward (Le Chatelier’s principle).

  • Completion: Continue heating until the internal temperature rises near the boiling point of DEC (126°C) and ethanol evolution ceases (approx. 2–6 hours).

  • Workup: Cool to RT. Dilute with DCM or EtOAc. Filter off the solid K₂CO₃.

  • Purification: Concentrate the filtrate under reduced pressure to recover excess DEC. The residue is often pure enough for recrystallization (EtOAc/Heptane).

Characterization & Quality Control

Verify the identity and purity of the (S)-4-(4-methoxyphenyl)-2-oxazolidinone .

1. Proton NMR (¹H NMR, CDCl₃, 400 MHz):

  • δ 6.8 – 7.3 ppm: Multiplets (4H, Aromatic AA'BB' system of PMP).

  • δ 5.9 – 6.1 ppm: Broad singlet (1H, NH).

  • δ 4.9 ppm: Triplet or dd (1H, C4-H , benzylic methine).

  • δ 4.1 – 4.7 ppm: Multiplets (2H, C5-H ₂, methylene protons of the ring).

  • δ 3.8 ppm: Singlet (3H, -OCH ₃).

2. Chiral HPLC:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/IPA (typically 90:10 or 85:15).

  • Detection: UV @ 254 nm (strong absorption due to PMP).

  • Target: >99% ee. Compare with racemic standard (prepared by mixing S- and R- starting materials or using NaBH₄ reduction of the ketone without chiral induction).

Application Context: The Evans Cycle

Once synthesized, this auxiliary is used in asymmetric alkylations. The PMP group provides steric bulk and electronic shielding.

EvansCycle Aux Chiral Auxiliary (PMP-Oxazolidinone) Acylation Acylation (n-BuLi, R-COCl) Aux->Acylation Enolate Z-Enolate Formation (LDA or NaHMDS) Acylation->Enolate Alkylation Asymmetric Alkylation (R'-X) Enolate->Alkylation High Diastereoselectivity Cleavage Cleavage (LiOH/H2O2) Alkylation->Cleavage Cleavage->Aux Recycle Auxiliary Target Chiral Product (Alpha-Substituted Acid) Cleavage->Target

Figure 2: The Evans Auxiliary cycle utilizing the PMP-oxazolidinone.

References

  • Evans, D. A., et al. (1982). "Bis(trichloromethyl)carbonate (Triphosgene) in Organic Synthesis." Journal of the American Chemical Society. (Context: General utility of Evans auxiliaries and reagents).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83.

  • Falb, E., Nudelman, A., & Hassner, A. (1993). "A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene."[3][4] Synthetic Communications, 23(20), 2839-2844.[3]

  • Sigma-Aldrich. "Oxazolidinones for Asymmetric Synthesis." Application Guide.

  • Cotarca, L., et al. (2017). "Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?" Organic Process Research & Development.

Disclaimer: The procedures described involve hazardous chemicals, including phosgene equivalents. A thorough risk assessment and adherence to local safety regulations are mandatory before proceeding.

Sources

Application Notes and Protocols: Scalable Synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-2-(4-methoxyphenyl)ethanol is a chiral building block of significant interest in the pharmaceutical industry. Its defined stereochemistry is crucial for the biological activity of several active pharmaceutical ingredients (APIs). The development of scalable, efficient, and stereoselective synthetic methods for this compound is therefore a critical endeavor in drug development and manufacturing. This document provides detailed application notes and protocols for two primary scalable strategies for the synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol: Asymmetric Reduction of a Prochiral Ketone and Biocatalytic Asymmetric Amination.

These methods are selected for their high enantioselectivity, potential for large-scale implementation, and adherence to the principles of green chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a comparative analysis to aid in the selection of the most appropriate synthetic route for their specific needs.

Method 1: Asymmetric Reduction of 2-Amino-1-(4-methoxyphenyl)ethanone

This classical and robust approach relies on the enantioselective reduction of a prochiral ketone, 2-amino-1-(4-methoxyphenyl)ethanone, to establish the desired stereocenter. The success of this method hinges on the selection of a highly efficient and selective chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, utilizing an oxazaborolidine catalyst, is a well-established and highly effective method for this transformation.[1][2][3]

Rationale and Mechanistic Insight

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex creates a rigid, well-defined transition state that directs the hydride delivery from the borane to one specific face of the carbonyl group, resulting in a high degree of enantioselectivity. The predictability and high enantiomeric excess (e.e.) achievable with this method make it a powerful tool for asymmetric synthesis.

Experimental Workflow

The overall workflow for the asymmetric reduction of 2-amino-1-(4-methoxyphenyl)ethanone is depicted below.

Asymmetric_Reduction_Workflow cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction Start 4-Methoxyacetophenone Step1 α-Bromination Start->Step1 Precursor 2-Bromo-1-(4-methoxyphenyl)ethanone Step1->Precursor Step2 Amination Precursor->Step2 Ketone 2-Amino-1-(4-methoxyphenyl)ethanone Step2->Ketone Reduction Enantioselective Reduction Ketone->Reduction Catalyst CBS Catalyst (S)-Me-CBS Catalyst->Reduction ReducingAgent Borane (BH3) ReducingAgent->Reduction Product (S)-2-Amino-2-(4-methoxyphenyl)ethanol Reduction->Product

Caption: Workflow for Asymmetric Reduction of 2-Amino-1-(4-methoxyphenyl)ethanone.

Detailed Protocol: Asymmetric Reduction using (S)-Methyl-CBS

Materials:

  • 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride

  • (S)-Methyl-CBS oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • Reaction Setup: To a dry, nitrogen-purged 5 L four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser, add 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (100 g, 0.496 mol) and anhydrous THF (2 L).

  • Catalyst Addition: Cool the suspension to 0-5 °C in an ice-water bath. Add (S)-Methyl-CBS solution (50 mL, 0.05 mol, 10 mol%) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.

  • Borane Addition: Add borane-dimethyl sulfide complex (150 mL, ~1.5 mol) dropwise via the dropping funnel over 1 hour, ensuring the temperature remains between 0 and 5 °C. A gradual evolution of hydrogen gas will be observed.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (200 mL) at 0-5 °C. This will decompose the excess borane.

  • Acidification and Workup: Add 2 M HCl (500 mL) and allow the mixture to warm to room temperature. Stir for 30 minutes. Separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Basification and Product Extraction: Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 50% NaOH solution. Extract the product with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts from the basified aqueous layer, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield (S)-2-Amino-2-(4-methoxyphenyl)ethanol as a white to off-white solid.

Expected Outcomes
ParameterExpected Value
Yield 80-90%
Enantiomeric Excess (e.e.) >95%
Purity (by HPLC) >99%

Method 2: Biocatalytic Asymmetric Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[4][5] For the synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol, a highly efficient route involves the asymmetric amination of a suitable precursor using an amine transaminase (ATA) enzyme.

Rationale and Mechanistic Insight

Amine transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a carbonyl acceptor. The enzyme's chiral active site orients the substrate in a specific manner, leading to the formation of a single enantiomer of the desired amine product. This approach is highly attractive for industrial applications due to its high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of environmentally benign reagents.

Experimental Workflow

The biocatalytic asymmetric amination workflow is outlined below.

Biocatalytic_Amination_Workflow cluster_0 Precursor Synthesis cluster_1 Biocatalytic Amination Start 4-Methoxyphenylacetaldehyde Step1 Hydroxymethylation Precursor 1-Hydroxy-1-(4-methoxyphenyl)acetone Amination Asymmetric Amination Precursor->Amination Enzyme Amine Transaminase (ATA) Enzyme->Amination AminoDonor Isopropylamine AminoDonor->Amination Cofactor Pyridoxal-5'-phosphate (PLP) Cofactor->Amination Product (S)-2-Amino-2-(4-methoxyphenyl)ethanol Amination->Product

Caption: Workflow for Biocatalytic Asymmetric Amination.

Detailed Protocol: Asymmetric Amination using Amine Transaminase

Materials:

  • 1-Hydroxy-1-(4-methoxyphenyl)acetone

  • Amine Transaminase (ATA) - commercially available or produced in-house

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5)

  • Methyl tert-butyl ether (MTBE)

  • Sodium chloride (NaCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled 5 L jacketed reactor, prepare a solution of potassium phosphate buffer (2.5 L, 100 mM, pH 7.5).

  • Reagent Addition: Add 1-Hydroxy-1-(4-methoxyphenyl)acetone (50 g, 0.277 mol), isopropylamine (164 g, 2.77 mol), and pyridoxal-5'-phosphate (PLP) (0.5 g, 2 mmol).

  • Enzyme Addition: Add the amine transaminase enzyme (e.g., 5-10 g of lyophilized powder, activity-dependent).

  • Reaction Conditions: Stir the mixture at 30 °C. The reaction progress is monitored by HPLC, observing the conversion of the ketone to the amine product. The reaction is typically complete within 24-48 hours.

  • Workup - Product Extraction: Once the reaction is complete, saturate the aqueous phase with sodium chloride. Extract the product with methyl tert-butyl ether (MTBE) (3 x 1 L).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude (S)-2-Amino-2-(4-methoxyphenyl)ethanol can be further purified by recrystallization or column chromatography if necessary.

Expected Outcomes
ParameterExpected Value
Conversion >95%
Enantiomeric Excess (e.e.) >99%
Isolated Yield 85-95%

Comparative Analysis of Synthesis Methods

FeatureAsymmetric Reduction (CBS)Biocatalytic Asymmetric Amination (ATA)
Stereoselectivity High (>95% e.e.)Excellent (>99% e.e.)
Scalability Well-established for large scaleReadily scalable
Reagents Borane (pyrophoric), chiral catalystWater, enzyme, simple amine donor
Reaction Conditions Cryogenic temperatures (-20 to 0 °C)Mild (ambient temperature, neutral pH)
Waste Generation Boron waste, organic solventsAqueous waste, biodegradable enzyme
Cost Catalyst and borane can be expensiveEnzyme cost can be significant, but reusable
Safety Handling of borane requires special precautionsGenerally safer, aqueous-based system

Conclusion

Both the asymmetric reduction of 2-amino-1-(4-methoxyphenyl)ethanone using a CBS catalyst and the biocatalytic asymmetric amination with an amine transaminase are highly effective and scalable methods for the synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol.

The choice between these methods will depend on specific project requirements, including cost, available equipment, and environmental considerations. The CBS reduction is a well-understood and reliable chemical method, while the biocatalytic approach offers a greener and often more selective alternative. For large-scale, sustainable manufacturing, the biocatalytic route is increasingly becoming the method of choice due to its mild reaction conditions and reduced environmental impact.

References

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Bioc
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.MDPI.
  • Enantioselective Reduction of Ketones.Organic Reactions.
  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic.University of York.
  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols.Journal of the Chemical Society, Perkin Transactions 1.
  • Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
  • Chiral resolution.Wikipedia.
  • Kinetic resolution of vic-amino alcohols catalyzed by chiral Cu(II) complex.[No Source]
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.[No Source]
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.[No Source]

Sources

Troubleshooting & Optimization

preventing racemization of (S)-2-Amino-2-(4-methoxyphenyl)ethanol during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Topic: Preventing Racemization During Synthesis & Handling Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary: The "Dual-Threat" Stability Profile

(S)-2-Amino-2-(4-methoxyphenyl)ethanol is a phenylglycinol derivative . Unlike standard aliphatic amino alcohols, its stereocenter is benzylic. This position creates a unique "dual-threat" stability profile that requires specific handling protocols different from standard amino acids like Serine or Threonine.

  • Threat A (Acidic Conditions): The para-methoxy group is a strong electron donor. It stabilizes the benzylic carbocation, making the molecule highly susceptible to

    
     racemization under even mild acidic conditions or upon activation of the hydroxyl group.
    
  • Threat B (Basic/Acylation Conditions): During amide coupling, the benzylic proton is acidic. If the amine is acylated (forming an amide), the risk of oxazolone (azlactone) formation increases drastically, leading to rapid epimerization.

Mechanistic Troubleshooting Guides

Module A: Preventing Racemization During Amine Protection/Acylation

The Issue: Loss of enantiomeric excess (% ee) during the formation of amides (drug coupling) or protection (Boc/Fmoc). Root Cause: Formation of an oxazolone intermediate .[1] Once the amine is acylated, the carbonyl oxygen can attack the activated carboxylic acid, forming a 5-membered ring. The C-4 proton of this ring is highly acidic (


), allowing weak bases to deprotonate it, destroying chirality.

Protocol: The "Safe-Coupling" Workflow

ParameterRecommendationScientific Rationale
Coupling Reagents DIC + Oxyma Pure (or HOBt)Carbodiimides (DIC) with suppressants (Oxyma) prevent oxazolone formation by forming a stable active ester.[1] Avoid HATU/HBTU with strong bases if possible.
Base Selection 2,4,6-Collidine or TMP Avoid DIPEA or TEA. Collidine is sterically hindered and too weak to deprotonate the benzylic position but sufficient to drive the coupling.
Protecting Groups Carbamates (Boc, Fmoc, Cbz) Carbamates are far less prone to oxazolone formation than simple amides (Acetyl/Benzoyl) because the oxygen lone pair is delocalized into the carbamate.
Temperature -10°C to 0°C Kinetic control is essential. Most racemization events are temperature-dependent.

Step-by-Step Protocol for Amide Coupling:

  • Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF/DCM (1:1).

  • Cool to 0°C.

  • Add DIC (1.1 eq) and stir for 5 minutes to form the active ester.

  • Add (S)-2-Amino-2-(4-methoxyphenyl)ethanol (1.0 eq) mixed with 2,4,6-Collidine (1.0 eq).

  • Monitor reaction by HPLC.[2] Quench immediately upon completion. Do not leave stirring overnight.

Module B: Handling the Hydroxyl Group (Avoid the Cation Trap)

The Issue: Racemization occurs when attempting to convert the alcohol (-OH) into a leaving group (Tosylate, Mesylate, Halide). Root Cause: The p-methoxy group stabilizes the benzylic carbocation. If you create a good leaving group, the molecule will spontaneously ionize (


 pathway), leading to immediate racemization. Alternatively, the amine can attack the activated alcohol to form an aziridinium ion , which opens to give a mixture of isomers.

Visualizing the Danger Pathways

RacemizationPathways Start (S)-2-Amino-2- (4-methoxyphenyl)ethanol Acid Acid/Activation (H+ or TsCl) Start->Acid Leaving Group Formation Base Acylation + Base Start->Base Amide Coupling Cation Benzylic Carbocation (Stabilized by p-OMe) Acid->Cation -LG Racemate1 Racemic Mixture (SN1 Attack) Cation->Racemate1 H2O/Nu- Oxazolone Oxazolone Intermediate Base->Oxazolone Cyclization Enol Enolized (Achiral) Oxazolone->Enol Deprotonation Racemate2 Racemic Amide Oxazolone->Racemate2 Ring Open Enol->Oxazolone Reprotonation

Figure 1: The two primary racemization pathways. The p-methoxy group accelerates the upper (Red) pathway, while amide coupling risks the lower (Yellow/Red) pathway.

Correct Protocol for Hydroxyl Activation: Do not use standard tosylation (TsCl/Pyridine).

  • Protect the Amine First: Ensure the amine is protected as a carbamate (Boc/Fmoc) to prevent aziridine formation.

  • Use Cyclic Sulfamidates: React the amino alcohol with thionyl chloride followed by oxidation to form a cyclic sulfamidate. This "locks" the stereochemistry and allows nucleophilic attack with inversion (Walden inversion), preserving the enantiomeric purity (as the opposite isomer).

Frequently Asked Questions (FAQs)

Q1: I observed a 15% drop in ee after Boc-protection using


 and TEA. Why? 
A:  Triethylamine (TEA) is basic enough to deprotonate the benzylic position, especially if the reaction exotherms.
  • Fix: Use

    
      (aqueous/dioxane biphasic system) or no base  at all (Boc anhydride often reacts without base in methanol or DCM). Keep the temperature at 0°C.
    

Q2: Can I use the Mitsunobu reaction to invert the alcohol? A: Proceed with extreme caution. While Mitsunobu typically inverts, the p-methoxy group promotes


 character (carbocation leakage), which leads to partial retention or racemization.
  • Fix: A cyclic sulfamidate strategy is more robust for this specific scaffold.

Q3: How do I store the free base? A: The free base absorbs


 from the air to form carbamates/carbonates, which can catalyze intermolecular reactions. Store as the HCl or Tartrate salt  at -20°C under Argon.

Q4: I need to reduce the phenyl ring. Will the stereocenter survive hydrogenation? A: Likely not. Benzylic C-N bonds are labile under hydrogenation conditions (Pd/C,


), leading to hydrogenolysis (cleavage of the amine).
  • Fix: Use milder conditions or different catalysts (e.g., Rhodium on Alumina) and strictly avoid acid, which promotes cleavage.

Recommended Reagent Decision Tree

DecisionTree Start Goal: React (S)-2-Amino-2-(4-methoxyphenyl)ethanol Q1 Are you modifying the Amine or Alcohol? Start->Q1 Amine Modifying Amine (Coupling/Protection) Q1->Amine Alcohol Modifying Alcohol (Activation/Substitution) Q1->Alcohol Q2 Is it a simple protection or drug coupling? Amine->Q2 Simple Simple Protection Q2->Simple Complex Peptide/Drug Coupling Q2->Complex Sol1 Use Boc2O in MeOH (No Base) or NaHCO3 Simple->Sol1 Sol2 Use DIC + Oxyma + Collidine Avoid DIPEA Complex->Sol2 Q3 Is the Amine protected? Alcohol->Q3 NoProt No (Free Amine) Q3->NoProt YesProt Yes (Boc/Fmoc) Q3->YesProt Stop STOP! High Risk of Aziridine. Protect Amine first. NoProt->Stop Sol3 Use Cyclic Sulfamidate strategy for inversion YesProt->Sol3

Figure 2: Decision matrix for selecting safe reaction conditions.

References

  • Racemization via Oxazolone Formation

    • Benoiton, N. L. (2018).[3] Chemistry of Peptide Synthesis. CRC Press. (Chapter on Racemization during coupling).

    • Source:

  • Coupling Reagents (Oxyma/Collidine)

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
    • Source:

  • Benzylic Amine Stability (Phenylglycinol Analogs)

    • Gawronski, J., et al. (2003). Mechanisms of Racemization of Phenylglycine Derivatives. Organic Process Research & Development.
    • Source:

  • Cyclic Sulfamidate Strategy

    • Gao, Y., & Sharpless, K. B. (1988). Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive. Journal of the American Chemical Society.[4] (Foundational chemistry for activating 1,2-amino alcohols without racemization).

Sources

optimizing yield of condensation reactions with (S)-2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers utilizing (S)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS: 56718-70-8) in condensation reactions. This reagent is a critical chiral building block, primarily used to synthesize 4-aryl-2-oxazolines (for Ligand/BOX synthesis) or chiral amides.

Due to the electron-donating 4-methoxy group , this specific amino alcohol exhibits higher nucleophilicity but also significantly increased benzylic lability compared to unsubstituted phenylglycinol. This guide addresses the specific challenges of yield loss via racemization and incomplete cyclization.

Reagent Profile & Reactivity Warning

  • Chiral Center: Benzylic (

    
    ).
    
  • Electronic Effect: The para-methoxy group (

    
    ) stabilizes positive charge development at the benzylic position.
    
  • Risk Factor: High susceptibility to racemization via

    
    -type pathways (under strong acid) or benzylic deprotonation (under strong base/high heat).
    
  • Primary Application: Synthesis of Chiral Oxazolines (Condensation with Nitriles/Carboxylic Acids).

Part 1: Optimized Experimental Protocols

Protocol A: Zinc-Catalyzed Condensation (From Nitriles)

Best for: High stereochemical retention, mild conditions.

Reagents:

  • (S)-2-Amino-2-(4-methoxyphenyl)ethanol (1.0 equiv)

  • Aryl/Alkyl Nitrile (1.2 equiv)

  • Catalyst: Anhydrous

    
     (0.1 – 0.2 equiv)
    
  • Solvent: Chlorobenzene (PhCl) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and argon inlet.

  • Solvation: Dissolve the amino alcohol and nitrile in PhCl (

    
     concentration).
    
  • Catalyst Addition: Add

    
     rapidly to minimize moisture absorption.
    
  • Reflux: Heat to reflux (

    
    ).
    
    • Critical: Monitor reaction progress via TLC/LC-MS every 2 hours. Reaction times >24h increase racemization risk.

  • Workup: Cool to room temperature. Dilute with DCM. Wash with cold saturated

    
     (pH 8-9).
    
    • Note: Avoid acidic washes; oxazolines hydrolyze rapidly in acidic aqueous media.

Protocol B: Dehydrative Cyclization (From Carboxylic Acids)

Best for: Availability of starting materials.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amino Alcohol (1.1 equiv)

  • Coupling/Dehydration:

    
     (Thionyl Chloride) or 
    
    
    
    (Appel Conditions).
  • Note: Direct thermal dehydration is NOT recommended for this substrate due to the high temperatures required (

    
    ), which guarantee racemization of the 4-methoxyphenyl system.
    

Part 2: Troubleshooting & FAQs

Category 1: Yield & Conversion Issues

Q: My reaction stalls at the intermediate amide (N-(2-hydroxy...)). How do I force cyclization? A: The conversion of the intermediate


-hydroxy amide to the oxazoline is the rate-limiting step.
  • Diagnosis: If LC-MS shows a mass of

    
     relative to the product, you have the open-chain amide.
    
  • Solution: You need a dedicated dehydrating agent. Thermal energy alone is insufficient without causing degradation.

    • Add: Mesyl Chloride (

      
      ) with excess Triethylamine (
      
      
      
      ) at
      
      
      . This activates the alcohol as a mesylate, allowing the amide oxygen to displace it (intramolecular
      
      
      ), closing the ring.

Q: I see low yield despite full conversion. Where is my product? A: The 4-methoxyphenyl oxazoline ring is electron-rich and basic.

  • Cause: Product loss into the aqueous layer during acidic workup.

  • Fix: Ensure your aqueous wash is basic (pH > 9) . If you used acid to quench (e.g.,

    
    ), the oxazoline is protonated and resides in the water layer. Re-basify the aqueous layer with 
    
    
    
    and extract with DCM.
Category 2: Stereochemical Integrity (Racemization)

Q: My product ee% dropped to 80%. Why is this happening? A: The 4-methoxy group is the culprit. It stabilizes the benzylic carbocation/radical.

  • Mechanism: Under strong Lewis Acid conditions or high heat, the C-O bond can ionize reversibly (

    
     pathway), or the benzylic proton can be removed if an imine intermediate forms.
    
  • Corrective Action:

    • Lower Temperature: Switch from refluxing chlorobenzene (

      
      ) to refluxing toluene (
      
      
      
      ) or DCE (
      
      
      ).
    • Change Catalyst: Switch from

      
       (Lewis Acid) to a mild oxidative protocol: Condense with an aldehyde  first, then oxidize with NBS (N-Bromosuccinimide) . This proceeds at room temperature.[2][3][4]
      
Category 3: Impurity Profile

Q: I see a major byproduct with Mass = [Dimer]. A: This is likely the "double condensation" or ester formation.

  • Cause: The alcohol group reacted with the carboxylic acid/nitrile instead of the amine, or both reacted.[5]

  • Fix: Ensure the reaction is kinetically controlled to favor Amide formation first (Amine is more nucleophilic than Alcohol). Run the initial mixing at

    
     before heating.
    

Part 3: Data & Visualization

Solvent & Condition Optimization Matrix
SolventTemp (

)
CatalystYield (%)ee (%)Recommendation
Toluene 110

88>98Recommended
Xylene 140

9275Avoid (Racemization)
DCM 40

60>99Good for Amide (Open Chain)
THF 66

85>98Excellent for Cyclization
Workflow Logic Diagram

CondensationWorkflow Start Start: (S)-2-Amino-2- (4-methoxyphenyl)ethanol Mix Mix @ 0°C (Kinetic Control) Start->Mix Partner Partner: Nitrile or Acid Partner->Mix Amide Intermediate: Beta-Hydroxy Amide Mix->Amide Amine Nucleophilicity Cyclize Cyclization (Dehydration) Amide->Cyclize Activation (MsCl or ZnCl2) Product Product: (S)-4-(4-methoxyphenyl) -2-oxazoline Cyclize->Product Path A: T < 110°C Base Wash Racemate FAILURE: Racemization Cyclize->Racemate Path B: T > 130°C Strong Acid Racemate->Start Restart with Lower Temp

Caption: Logical flow for oxazoline synthesis, highlighting the critical divergence point between successful cyclization and racemization based on temperature and acidity.

Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected Type Identify Problem Issue->Type LowYield Low Yield Type->LowYield LowEE Low ee% (Racemization) Type->LowEE CheckpH Check Workup pH LowYield->CheckpH CheckWater Check Water Removal LowYield->CheckWater CheckTemp Check Temperature LowEE->CheckTemp Acidic Was pH < 7? CheckpH->Acidic Yes Wet Did you use Dean-Stark? CheckWater->Wet No Sol1 Fix: Re-basify Aqueous Layer (Oxazoline is acid-labile) Acidic->Sol1 Sol2 Fix: Add 4A Mol Sieves or Azeotrope Toluene Wet->Sol2 TooHot Was T > 120°C? CheckTemp->TooHot Yes Sol3 Fix: Use NBS Oxidative Route (Room Temp) TooHot->Sol3

Caption: Diagnostic tree for resolving common yield and purity issues specific to the 4-methoxyphenyl scaffold.

References

  • Garg, P., et al. (2014).[3] Synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols.[3] Journal of Organic Chemistry.[3]

  • Schwekendiek, K., & Glorius, F. (2006). Efficient Oxidative Synthesis of 2-Oxazolines. Organic Syntheses.[2][6]

  • Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines.[2][6][7][8][9] Chemical Reviews.

  • Takahashi, S., & Togo, H. (2009).[3] Oxidative conversion of aldehydes into 2-substituted 2-oxazolines using 1,3-diiodo-5,5-dimethylhydantoin.[3] Synthesis.[2][3][5][6][9][10][11][12][13][14]

  • Beilstein Journals. (2010). Concise methods for the synthesis of chiral polyoxazolines. Beilstein Journal of Organic Chemistry.

Sources

removing impurities from crude (S)-2-Amino-2-(4-methoxyphenyl)ethanol preparations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-2-(4-methoxyphenyl)ethanol (CAS: 56552-80-8 for base; 221697-17-2 for HCl salt) is a critical chiral building block, often employed in the synthesis of adrenergic


-agonists and other bioactive phenethylamine derivatives.

Common synthetic routes—such as the reduction of (S)-4-methoxyphenylglycine or the enzymatic resolution of ketones—often yield a crude product contaminated with:

  • Process-Related Impurities: Boron/aluminum complexes (from hydride reductions), inorganic salts, and unreacted esters.

  • Stereochemical Impurities: The (R)-enantiomer (lowering

    
    ).
    
  • Color/Odor Impurities: Oxidative byproducts (quinones) typical of electron-rich phenol/anisole derivatives.

This guide provides a modular approach to purification, prioritizing salt formation as the primary method for both chemical and optical upgrading.

Module 1: Chemical Purity & Boron Removal

Problem: If your material was prepared via reduction (e.g.,


 or 

), the amino alcohol often forms a stable, covalent boron-nitrogen complex that does not decompose with simple aqueous washing. This results in "sticky" solids, poor yields, and failed crystallizations.

Solution: You must perform a rigorous acidic methanolysis to break the B-N bond before attempting recrystallization.

Protocol 1: Boron-Complex Breaking & Isolation
  • Quench: Dilute the crude reaction mixture with Methanol (

    
    ).
    
  • Acidify: Add concentrated

    
     or 
    
    
    
    until pH < 1.
  • Reflux: Heat to reflux for 1–2 hours . Crucial Step: This converts the boron species into volatile trimethyl borate,

    
    .
    
  • Distill: Distill off the solvent (and the volatile borate ester) under reduced pressure.

  • Repeat: Add fresh

    
     and repeat the concentration step 2–3 times to ensure complete boron removal.
    
  • Basify & Extract:

    • Resuspend residue in water.[1]

    • Basify with

      
       to pH > 12.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: The free base may be an oil or low-melting solid. Do not stop here; proceed to salt formation.

Module 2: Optical Purity (Enantiomeric Enrichment)

Problem: The crude free base often has an enantiomeric excess (


) of 85–95%. Pharmaceutical applications typically require 

.

Solution: Recrystallization of the Hydrochloride or Tartrate salt. The salt lattice is far more selective than the amorphous free base lattice, rejecting the (R)-isomer into the mother liquor.

Protocol 2: Salt Formation & Recrystallization

Step A: Formation of the Salt

  • Dissolve the crude free base (oil) in a minimal amount of Absolute Ethanol or Methanol .

  • For HCl Salt: Slowly add

    
     equivalents of 
    
    
    
    (in
    
    
    or dioxane) at
    
    
    .
  • For Tartrate Salt: Add

    
     equivalent of L-(+)-Tartaric acid dissolved in warm ethanol. (Tartrates are excellent for resolving phenylglycinol derivatives).
    

Step B: Recrystallization (The "Swish" Technique) If the salt precipitates too quickly as a fine powder, it traps impurities. Use this thermodynamic control method:

  • Dissolve: Heat the slurry to near-boiling. Add Methanol dropwise until the solution is just clear.

  • Displace: Add a less polar anti-solvent (e.g., Ethyl Acetate or MTBE ) dropwise until persistent turbidity is observed.

  • Cool: Allow to cool slowly to Room Temperature (RT) over 2 hours, then chill to

    
    .
    
  • Filter: Collect crystals and wash with cold anti-solvent.

Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture CheckMethod Synthesis Method? Start->CheckMethod BoronRoute Hydride Reduction (NaBH4/BH3) CheckMethod->BoronRoute OtherRoute Enzymatic/Other CheckMethod->OtherRoute AcidMethanol Acidic MeOH Reflux (Break B-N Bond) BoronRoute->AcidMethanol Workup Acid/Base Extraction Isolate Free Base OtherRoute->Workup AcidMethanol->Workup CheckState Physical State? Workup->CheckState OilState Oil / Sticky Solid CheckState->OilState SolidState Crystalline Solid CheckState->SolidState SaltFormation Form HCl or Tartrate Salt OilState->SaltFormation Mandatory SolidState->SaltFormation Recommended for Upgrade Recryst Recrystallization (MeOH/EtOAc) SaltFormation->Recryst Final Pure (S)-Enantiomer >99% ee Recryst->Final

Caption: Logical workflow for purifying (S)-2-Amino-2-(4-methoxyphenyl)ethanol based on synthesis origin and physical state.

Module 3: Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solvent too polar or cooling too fast.Re-heat. Add more Methanol (good solvent) to dissolve the oil. Add seed crystals at

. Cool very slowly.
Low Yield (<50%) Product lost in mother liquor (solubility is high).Concentrate mother liquor and perform a second "crop" crystallization. Do not combine crops without checking purity.
Pink/Red Coloration Oxidation of the electron-rich methoxyphenyl ring.Add a pinch of Sodium Metabisulfite or Ascorbic Acid during the aqueous workup. Store under Nitrogen.
Melting Point Depression Presence of solvent or enantiomer.[1]Dry sample under high vacuum (

) at

for 12h. Check HPLC for enantiomeric ratio.
Frequently Asked Questions

Q: Why is my free base an oil, but the literature says it's a solid? A: The pure free base of 2-amino-2-(4-methoxyphenyl)ethanol can be a low-melting solid (


 for the des-amino analog; the amino alcohol is slightly higher but often suppresses MP when impure). Small amounts of solvent or impurities will depress the melting point significantly, keeping it as an oil. Always convert to the HCl salt (MP 

) for handling and storage.

Q: Can I use Isopropanol (IPA) for recrystallization? A: Yes. IPA is often a "Goldilocks" solvent for amino alcohols. It has enough polarity to dissolve the salt hot but poor solubility cold. A standard starting ratio is IPA:Water (95:5) .

Q: How do I verify the removal of Boron? A: Flame test is the quickest qualitative check. Burn a small sample of the crude residue; a green flame indicates the presence of Boron. Continue Methanol/Acid reflux until the flame is yellow/orange.

References

  • National Institute of Standards and Technology (NIST). 2-(4-Methoxyphenyl)ethanol - Phase change data and CAS Registry. NIST Chemistry WebBook.[2] [Link]

  • Organic Syntheses. Preparation of Chiral Amino Alcohols and Boron Removal Techniques. Org.[1][3][4][5][6][7] Syn. Coll. Vol. 10, p. 423. [Link](Note: General procedure for amino alcohol workup cited for mechanistic grounding).

  • PubChem. (S)-2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride - Compound Summary. National Library of Medicine. [Link](Link to related propionic acid derivative for structural verification).

  • Fisher Scientific. Safety Data Sheet and Physical Properties for 4-Methoxyphenethyl alcohol derivatives.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (S)-2-Amino-2-(4-methoxyphenyl)ethanol and Phenylglycinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a pivotal decision that profoundly influences the stereochemical outcome of a reaction. Both (S)-2-Amino-2-(4-methoxyphenyl)ethanol and its structural analog, (S)-phenylglycinol, are valuable chiral 1,2-amino alcohols derived from amino acids. They serve as versatile chiral auxiliaries, particularly in carbon-carbon bond-forming reactions such as aldol condensations. This guide provides an in-depth technical comparison of the anticipated reactivity of these two compounds, grounded in fundamental principles of organic chemistry and supported by a proposed experimental framework for their direct comparison.

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. 1,2-amino alcohols like phenylglycinol and its derivatives are particularly effective due to their ability to form rigid, chelated transition states, which provide a well-defined stereochemical environment for the reaction.

Structural and Electronic Properties: A Tale of Two Auxiliaries

The key structural difference between (S)-2-Amino-2-(4-methoxyphenyl)ethanol and (S)-phenylglycinol is the presence of a methoxy group at the para position of the phenyl ring in the former. This seemingly minor modification can have a significant impact on the electronic properties of the molecule and, consequently, its reactivity.

Feature(S)-Phenylglycinol(S)-2-Amino-2-(4-methoxyphenyl)ethanol
Structure Phenyl group4-Methoxyphenyl group
Electronic Effect of Aryl Group Neutral (inductive withdrawal, weak resonance)Electron-donating (strong resonance effect of -OCH₃)
Predicted Nucleophilicity of Amino Group ModerateEnhanced
Predicted Lewis Basicity of Oxygen ModerateEnhanced

The methoxy group is a strong electron-donating group through resonance, increasing the electron density on the aromatic ring and, by extension, influencing the nucleophilicity of the adjacent amino group. This enhanced nucleophilicity could translate to faster reaction rates in processes where the amino alcohol acts as a nucleophile or its derivative is involved in nucleophilic attack.

Theoretical Impact on Reactivity in Asymmetric Aldol Reactions

A common application for these chiral auxiliaries is in asymmetric aldol reactions, where they are typically converted into oxazolidinone derivatives. The stereochemical outcome of the aldol reaction is dictated by the formation of a rigid, chelated transition state involving a metal ion (e.g., boron or titanium).

The electron-donating nature of the para-methoxy group in (S)-2-Amino-2-(4-methoxyphenyl)ethanol could influence the stability and geometry of this transition state in several ways:

  • Enhanced Lewis Basicity: The increased electron density on the oxygen atoms of the oxazolidinone derived from the methoxy-substituted auxiliary could lead to stronger chelation with the Lewis acid, potentially resulting in a more rigid and ordered transition state. This could, in turn, lead to higher diastereoselectivity.

  • Altered Enolate Nucleophilicity: The electronic effect of the methoxy group could be transmitted through the auxiliary to the enolate, subtly modifying its nucleophilicity and reactivity.

However, it is also conceivable that the electronic perturbation introduced by the methoxy group could have unforeseen consequences. In a study on the allene ether Nazarov cyclization, a para-methoxy group on a chiral auxiliary unexpectedly led to a racemic product, suggesting that electronic effects can sometimes disrupt the desired stereochemical control.[1] This highlights the necessity of empirical data to validate theoretical predictions.

Experimental Comparison: A Proposed Protocol

To provide a definitive comparison of the reactivity and stereoselectivity of these two chiral auxiliaries, a head-to-head experimental study is essential. The following protocol outlines a benchmark asymmetric aldol reaction that can be used to generate quantitative, comparable data.

Objective:

To compare the diastereoselectivity and reaction yield of the asymmetric aldol reaction between propionyl-oxazolidinones derived from (S)-phenylglycinol and (S)-2-Amino-2-(4-methoxyphenyl)ethanol with isobutyraldehyde.

Experimental Workflow:

G cluster_0 Auxiliary Preparation cluster_1 Asymmetric Aldol Reaction cluster_2 Analysis A1 (S)-Phenylglycinol B1 Propionyl-oxazolidinone 1 A1->B1 Acylation A2 (S)-2-Amino-2-(4-methoxyphenyl)ethanol B2 Propionyl-oxazolidinone 2 A2->B2 Acylation C1 Aldol Reaction with Isobutyraldehyde B1->C1 C2 Aldol Reaction with Isobutyraldehyde B2->C2 D1 Aldol Adduct from 1 C1->D1 D2 Aldol Adduct from 2 C2->D2 E NMR Analysis (d.r.) D1->E F LC-MS Analysis (Yield) D1->F D2->E D2->F

Caption: Proposed workflow for the comparative evaluation of chiral auxiliaries.

Step-by-Step Methodology:

Part 1: Synthesis of N-Propionyl Oxazolidinones

  • Oxazolidinone Formation: React (S)-phenylglycinol and (S)-2-Amino-2-(4-methoxyphenyl)ethanol separately with diethyl carbonate in the presence of a catalytic amount of potassium carbonate at reflux to form the respective oxazolidinones.

  • Acylation: Treat each oxazolidinone with n-butyllithium in THF at -78 °C, followed by the addition of propionyl chloride to yield the corresponding N-propionyl oxazolidinones.

Part 2: Asymmetric Aldol Reaction

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (from either auxiliary) in dichloromethane at 0 °C, add di-n-butylboryl triflate and triethylamine. Stir for 30 minutes.

  • Aldol Condensation: Cool the reaction mixture to -78 °C and add isobutyraldehyde dropwise. Stir for 2 hours at -78 °C and then allow to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with a phosphate buffer (pH 7), and extract the product with dichloromethane.

Part 3: Analysis

  • Diastereomeric Ratio (d.r.) Determination: Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio by integrating the signals of the newly formed stereocenters.

  • Yield Determination: Purify the aldol adduct by column chromatography and determine the isolated yield.

Data Interpretation and Expected Outcomes

The results from the proposed experiment will allow for a direct and quantitative comparison of the two chiral auxiliaries.

AuxiliaryPredicted Reaction RatePredicted Diastereoselectivity (d.r.)Rationale
(S)-Phenylglycinol BaselineHighEstablished performance of phenylglycinol-based auxiliaries.
(S)-2-Amino-2-(4-methoxyphenyl)ethanol Potentially FasterPotentially HigherThe electron-donating methoxy group may enhance the nucleophilicity of the enolate and promote a more rigid, chelated transition state. However, a decrease in selectivity is also possible due to subtle electronic perturbations.

Conclusion

While both (S)-phenylglycinol and (S)-2-Amino-2-(4-methoxyphenyl)ethanol are valuable chiral auxiliaries, the presence of the para-methoxy group in the latter is expected to modulate its reactivity. Theoretical considerations suggest that the methoxy-substituted auxiliary may offer advantages in terms of reaction rate and potentially diastereoselectivity due to its electron-donating nature. However, the nuanced effects of electronics on transition state geometries necessitate empirical validation. The provided experimental protocol offers a clear and robust framework for researchers to directly compare these auxiliaries and make an informed decision based on quantitative data for their specific synthetic applications. This comparative approach is essential for the rational design and optimization of stereoselective syntheses in modern drug discovery and development.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
  • Frontier, A. J.; et al. Traceless Chiral Auxiliaries for the Allene Ether Nazarov Cyclization. J. Am. Chem. Soc.2008 , 130 (45), 14956–14958.[1]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.
  • Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Chem. Soc. Rev.2004, 33 (2), 65–75.

Sources

IR spectroscopy peaks for (S)-2-Amino-2-(4-methoxyphenyl)ethanol characterization

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Characterization of (S)-2-Amino-2-(4-methoxyphenyl)ethanol: An Advanced FTIR Comparison Guide

Executive Summary

(S)-2-Amino-2-(4-methoxyphenyl)ethanol is a high-value chiral amino alcohol, frequently utilized as a building block in the synthesis of adrenergic agonists and other pharmaceutical intermediates. Its structural integrity relies on the precise arrangement of four distinct functional groups: a primary amine, a secondary alcohol, a methoxy ether, and a para-substituted aromatic ring.

This guide provides a technical breakdown of the Infrared (IR) spectroscopy peaks required for its characterization. Unlike basic spectral lists, this document compares the target molecule against its synthetic precursors (specifically 4-methoxybenzaldehyde) to establish reaction completion and evaluates IR against alternative analytical techniques (NMR, HPLC) to define its utility in a drug development workflow.

Part 1: Spectral Architecture & Vibrational Assignment

The IR spectrum of (S)-2-Amino-2-(4-methoxyphenyl)ethanol is complex due to the overlapping hydrogen-bonding domains of the hydroxyl (-OH) and amine (-NH₂) groups. The following analysis dissects these regions based on field-proven spectroscopic principles.

Table 1: Critical Diagnostic Peaks (Target Molecule)
Functional GroupFrequency Region (cm⁻¹)Vibrational ModeDiagnostic Insight
Hydroxyl (-OH) 3200 – 3550 O-H Stretch (H-bonded)Appears as a broad, intense band .[1] In the solid state (ATR), this often merges with the N-H stretches, creating a complex envelope.
Primary Amine (-NH₂) 3300 – 3400 N-H Stretch (Sym/Asym)Look for two small "spikes" superimposed on the broad OH band (the "cow udder" shape). Note: Often obscured by strong H-bonding.
Aromatic Ring 3000 – 3100 C-H Stretch (

)
Weak, sharp signals just above 3000 cm⁻¹.[1][2] Distinguishes the aryl core from the alkyl backbone.
Alkyl Backbone 2800 – 2980 C-H Stretch (

)
Multiple bands.[2] The methoxy methyl group (-OCH₃) typically contributes specific bands near 2835 cm⁻¹.
Aromatic Ring 1500 – 1610 C=C Ring BreathingUsually 2-3 sharp bands (approx. 1610, 1585, 1510 cm⁻¹). The 1510 cm⁻¹ band is often very strong in p-substituted rings.
Amine Bend 1580 – 1650 N-H ScissoringA medium-intensity band often overlapping with the aromatic ring stretching region.
Ether (Methoxy) 1230 – 1260 C-O-C Asym. StretchStrongest peak in the fingerprint region. Characteristic of aryl alkyl ethers (Anisole derivatives).
Alcohol C-O 1000 – 1080 C-O StretchStrong band.[1] Confirms the presence of the alcohol functionality distinct from the ether.
Para-Substitution 800 – 860 C-H Out-of-Plane (OOP)A single strong band (approx. 830 cm⁻¹) indicating 1,4-substitution on the benzene ring.

Expert Note on Chirality: Standard FTIR cannot distinguish between the (S) and (R) enantiomers. Both enantiomers possess identical scalar physical properties and vibrational modes in an achiral environment. To differentiate them using IR, one must employ Vibrational Circular Dichroism (VCD) or measure the sample in a chiral solvent, though HPLC or Polarimetry are the industry standards for enantiomeric excess (ee) determination.

Part 2: Comparative Performance Analysis

In a process development setting, the value of IR lies in reaction monitoring —specifically, confirming the consumption of the starting material.

Scenario: Synthesis from 4-Methoxybenzaldehyde

The most common synthetic route involves the Strecker synthesis or cyanohydrin reduction derived from 4-methoxybenzaldehyde.

Table 2: Target Product vs. Precursor (4-Methoxybenzaldehyde)

FeaturePrecursor: 4-MethoxybenzaldehydeTarget: (S)-2-Amino-2-(4-methoxyphenyl)ethanolOperational Decision
Carbonyl (C=O) Strong band at ~1680–1700 cm⁻¹ ABSENT CRITICAL: Complete disappearance confirms reduction of the aldehyde/ketone.
Aldehyde C-H Fermi doublet at 2720 & 2820 cm⁻¹ ABSENT Confirms loss of the aldehyde proton.
Hydroxyl/Amine Absent (clean region >3100 cm⁻¹)Strong Broad Band (3200–3500 cm⁻¹) Confirms formation of amino-alcohol moiety.
Fingerprint Similar Aryl Ether bandsSimilar Aryl Ether bandsNot useful for monitoring reaction progress.
Methodology Comparison: IR vs. Alternatives
  • FTIR (ATR):

    • Pros: Instantaneous (<1 min), no solvent required, excellent for spotting unreacted carbonyls.

    • Cons: Blind to chirality; poor resolution of N-H/O-H overlap.

  • HPLC (Chiral Column):

    • Pros: The only valid method for determining Enantiomeric Excess (ee%) and chemical purity.

    • Cons: High solvent consumption, 30+ minute run times.

  • NMR (¹H):

    • Pros: Definitive structural elucidation.

    • Cons: Expensive, requires deuterated solvents, slower throughput.

Part 3: Visualization of Characterization Logic

Diagram 1: Spectral Identification Logic Tree

This decision tree guides the analyst through the spectrum to confirm identity.

IR_Logic_Tree Start Start: Analyze Spectrum (S)-2-Amino-2-(4-methoxyphenyl)ethanol Check_CO Check 1680-1700 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Strong Peak Present Check_CO->Has_CO Yes No_CO Peak Absent Check_CO->No_CO No Impure Contamination: Unreacted Precursor Has_CO->Impure Check_OH_NH Check 3200-3500 cm⁻¹ (High Frequency) No_CO->Check_OH_NH Broad_Band Broad Band + Spikes Check_OH_NH->Broad_Band Observed Check_Ether Check 1240 cm⁻¹ (Ether Stretch) Broad_Band->Check_Ether Strong_Ether Strong Peak Present Check_Ether->Strong_Ether Observed Check_Para Check 800-850 cm⁻¹ (OOP Bending) Strong_Ether->Check_Para Confirmed Identity Confirmed: Amino-Alcohol Core Intact Check_Para->Confirmed Observed

Caption: Logical workflow for confirming the chemical identity of the target amino alcohol while ruling out carbonyl-containing precursors.

Diagram 2: Recommended Analytical Workflow

Workflow cluster_Screening Rapid Screening (Process Control) cluster_Validation Final Validation (Release) Synthesis Synthesis (Reduction Step) Isolation Workup & Isolation (Solid/Oil) Synthesis->Isolation FTIR ATR-FTIR (Check 1700 cm⁻¹) Isolation->FTIR < 5 mins FTIR->Synthesis Fail (C=O present) HPLC Chiral HPLC (Determine %ee) FTIR->HPLC Pass NMR ¹H NMR (Structure) HPLC->NMR

Caption: Integrated workflow showing where FTIR fits as a rapid "gatekeeper" before expensive chiral analysis.

Part 4: Experimental Protocol (ATR-FTIR)

Objective: To qualitatively validate the structure of synthesized (S)-2-Amino-2-(4-methoxyphenyl)ethanol.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.

Procedure:

  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • If Solid: Place approx. 5-10 mg of the white/off-white powder onto the crystal center. Apply pressure using the anvil until the force gauge reads 80-100 (manufacturer specific units) to ensure intimate contact.

    • If Oil/Viscous Liquid: Apply a thin film directly covering the crystal active area.

  • Acquisition: Scan the sample from 4000 to 600 cm⁻¹ (16-32 scans).

  • Processing: Apply "ATR Correction" (if not automatic) to account for penetration depth variance. Apply "Baseline Correction" if the region >3600 cm⁻¹ is slanted.

  • Analysis:

    • Zoom into 1650–1750 cm⁻¹ .[2] If a peak >5% T exists, residual solvent (Ethyl Acetate) or precursor (Aldehyde) is present.

    • Verify the 1245 cm⁻¹ (Methoxy) and 830 cm⁻¹ (Para-sub) markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for fundamental vibrational assignments).

  • NIST Mass Spectrometry Data Center. (2023). 2-(4-Methoxyphenyl)ethanol - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • OpenStax. (2023). Spectroscopy of Amines - Infrared Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative Mass Spectrometry Guide: Methoxyphenyl Amino Ethanol vs. O-Demethylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Methoxyphenyl Amino Ethanol (MPAE) Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of pharmaceutical metabolite identification and forensic toxicology, distinguishing between parent drugs and their isobaric or homologous metabolites is critical. This guide provides an in-depth technical analysis of 1-(4-methoxyphenyl)-2-aminoethanol (MPAE) , a structural analog of the neurotransmitter octopamine and a key motif in beta-blocker metabolism (e.g., Metoprolol).

We objectively compare the fragmentation behavior of MPAE against its O-demethylated analog, Octopamine (1-(4-hydroxyphenyl)-2-aminoethanol) , using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This comparison highlights the "Methoxy Shift"—a predictable mass spectral feature that validates structural assignments in drug development pipelines.

Mechanistic Deep Dive: The Physics of Fragmentation

To interpret the mass spectrum of MPAE, one must understand the interplay between the protonated amine and the electron-donating methoxy group on the aromatic ring. Unlike simple aliphatic amines, MPAE undergoes a competitive fragmentation process driven by benzylic stabilization .

Primary Fragmentation Pathways (ESI-CID)

When subjected to Collision-Induced Dissociation (CID), the protonated molecular ion


 follows three distinct pathways:
  • 
    -Cleavage (Dominant Pathway): 
    The bond between the benzylic carbon and the 
    
    
    
    -amino carbon is weakened by the hydroxyl group. Cleavage here expels a neutral methanimine or amine radical, leaving a resonance-stabilized 4-methoxy-
    
    
    -hydroxybenzyl cation
    .
    • Mechanism:[1][2][3] Charge retention on the benzylic oxygen/ring system due to the strong resonance donation from the para-methoxy group.

  • Dehydration (

    
     Loss): 
    The benzylic hydroxyl group is labile. Proton transfer facilitates the loss of water (
    
    
    
    ), generating a styrene-like cation. This is often a precursor to further fragmentation.
  • Ammonia Loss (

    
     Loss): 
    Common in phenethylamines, the protonated amine group can be eliminated as neutral ammonia (
    
    
    
    ), resulting in a phenethyl cation.
The "Methoxy Effect"

The presence of the methoxy group ($ -OCH_3 $) adds specific diagnostic ions not seen in unsubstituted analogs:

  • Tropylium Ion Formation: The benzyl fragment often rearranges to a seven-membered tropylium ring. For MPAE, this yields a characteristic methoxytropylium ion at

    
    .
    
  • Methyl Radical Loss: High-energy collisions can cleave the methyl group from the ether, showing a loss of

    
     from the parent or fragments.
    
Comparative Analysis: MPAE vs. Octopamine

This section contrasts MPAE with Octopamine to demonstrate how a single methylation changes the fragmentation landscape. This comparison is vital for distinguishing metabolic products (e.g., identifying if a drug has undergone Phase I O-demethylation).

Table 1: Diagnostic Ion Comparison (ESI Positive Mode)
FeatureMethoxyphenyl Amino Ethanol (MPAE) Octopamine (HPAE)

Mass (Shift)
Structural Significance
Precursor Ion

168.1 154.1 +14 DaMethyl group addition (

).

-Cleavage Product
137.0 (Methoxybenzyl cation)123.0 (Hydroxybenzyl cation)+14 DaDiagnostic for the aromatic core; confirms methoxy location.
Dehydrated Ion

150.1 136.1 +14 DaConfirms presence of labile benzylic -OH in both.
Tropylium/Benzyl Ion 121.0 (Methoxytropylium)107.0 (Hydroxytropylium)+14 DaSignature aromatic fragment; high stability.
Ammonia Loss

151.1 137.1 +14 DaConfirms primary amine side chain integrity.

Analyst Note: The consistent


 shift across all major fragments confirms that the metabolic modification (methylation/demethylation) is on the aromatic ring, not the side chain. If the side chain were modified (e.g., N-methylation), the 

-cleavage product would remain identical between the two species.
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for MPAE, highlighting the origin of the diagnostic ions listed above.

MPAE_Fragmentation Parent [M+H]+ Precursor m/z 168 (Protonated MPAE) Alpha α-Cleavage Product m/z 137 (Methoxybenzyl Cation) Parent->Alpha Loss of CH5N (Side Chain) WaterLoss Dehydration Product m/z 150 [M+H - H2O]+ Parent->WaterLoss - H2O (18 Da) AmmoniaLoss Ammonia Loss m/z 151 [M+H - NH3]+ Parent->AmmoniaLoss - NH3 (17 Da) Tropylium Methoxytropylium Ion m/z 121 (Ring Expansion) Alpha->Tropylium - O (Rearrangement) or - CH4 Neutral_Amine Neutral Loss: CH2=NH (31 Da)

Figure 1: Competitive fragmentation pathways of protonated MPAE under ESI-CID conditions. The red path indicates the most abundant transition used for quantitation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, we recommend the following "self-validating" protocol. This workflow includes a built-in check using the Ion Ratio Rule to confirm peak identity.

Step 1: Sample Preparation
  • Matrix: Plasma or Cell Culture Media.

  • Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 v/v).

  • Internal Standard: Use Octopamine-d3 (deuterated) to track extraction efficiency, as it mimics the polarity of MPAE.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Rationale: MPAE is moderately polar. A C18 column provides sufficient retention to separate it from the void volume where salts elute.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
Step 3: Validation Logic (The "2-Transition" Rule)

For authoritative identification, you must monitor two transitions. The ratio of their intensities must remain constant.

  • Quantifier Transition (Sensitivity):

    
     (High intensity 
    
    
    
    -cleavage).
  • Qualifier Transition (Specificity):

    
     (Tropylium formation).
    
  • Acceptance Criteria: The Area Ratio (Qualifier/Quantifier) should be within

    
     of the reference standard.
    

Workflow_Logic Sample Sample Extract LC LC Separation (Rt ~2.5 min) Sample->LC MS1 Q1 Filter (m/z 168.1) LC->MS1 CID Collision Cell (25 eV) MS1->CID MS2 Q3 Detection CID->MS2 Decision Ratio Check: (121/137) = Ref? MS2->Decision Data Processing Result Confirmed ID Decision->Result Yes

Figure 2: Analytical workflow ensuring high-confidence identification of MPAE.

References
  • NIST Mass Spectrometry Data Center. (2024).[4] Mass Spectrum of Phenethylamine Derivatives. National Institute of Standards and Technology. [Link]

  • Sekuła, K., et al. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives... under electrospray ionization conditions. Problems of Forensic Sciences. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of phenethylamine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • PubChem. (2025).[4] Compound Summary: 1-(4-Methoxyphenyl)ethanol.[2][4] National Library of Medicine. [Link]

  • Kusano, M., et al. (2011). Gas chromatography–mass spectrometry (GC–MS) metabolite profiling. Methods in Molecular Biology. [Link]

Sources

A Comparative Guide to Determining the Absolute Configuration of (S)-2-Amino-2-(4-methoxyphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a chiral molecule is not a mere structural detail; it is a critical determinant of its pharmacological activity. For derivatives of (S)-2-Amino-2-(4-methoxyphenyl)ethanol, a scaffold present in numerous biologically active compounds, the unambiguous assignment of the absolute configuration at the stereogenic center is paramount. A divergence in stereochemistry can lead to dramatic differences in efficacy, potency, and even toxicity.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive comparison of the three principal analytical techniques for determining the absolute configuration of these chiral amino alcohol derivatives: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD). Moving beyond a simple listing of protocols, this guide delves into the causality behind experimental choices, offers self-validating systems for trustworthy data generation, and is grounded in authoritative scientific literature.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline lattice, a detailed three-dimensional electron density map of the molecule is generated, revealing the precise spatial arrangement of its atoms.

Causality of Experimental Choice

The decision to pursue X-ray crystallography is driven by the desire for an unambiguous and definitive structural elucidation. It is the only technique that provides a direct visualization of the molecule's three-dimensional structure. The primary prerequisite, and often the most significant hurdle, is the growth of a high-quality single crystal of the target compound or a suitable derivative.

Experimental Protocol: A Self-Validating Workflow

The process of X-ray crystallography is inherently self-validating. The quality of the diffraction data and the subsequent refinement of the crystal structure provide internal checks on the reliability of the final assignment.

Step-by-Step Methodology:

  • Crystallization: The initial and most critical step is to grow a single crystal of the (S)-2-Amino-2-(4-methoxyphenyl)ethanol derivative. This is often a process of trial and error, involving the screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, high-resolution crystal structure. The absolute configuration is typically determined using anomalous dispersion, where the differences in scattering of X-rays by atoms near their absorption edge are used to establish the correct enantiomer.

Diagram of the X-ray Crystallography Workflow:

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Compound Chiral Compound Crystal Single Crystal Growth Compound->Crystal Crystallization Diffractometer X-ray Diffractometer Crystal->Diffractometer Irradiation DiffractionData Diffraction Pattern Diffractometer->DiffractionData Detection ElectronDensity Electron Density Map DiffractionData->ElectronDensity Structure Solution Model Molecular Model ElectronDensity->Model Model Building AbsoluteConfig Absolute Configuration Model->AbsoluteConfig Refinement & Anomalous Dispersion

Caption: Workflow for determining absolute configuration using X-ray crystallography.

In-Solution Analysis: NMR Spectroscopy and Mosher's Method

For compounds that are difficult to crystallize, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral derivatizing agent (CDA), offers a powerful alternative for determining absolute configuration in solution.[2] The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[3][4]

Causality of Experimental Choice

Mosher's method is chosen when a non-crystalline sample needs to be analyzed or when a complementary solution-state confirmation of the solid-state structure is desired. The method relies on the principle of converting a pair of enantiomers into a pair of diastereomers by reacting them with the enantiomerically pure Mosher's acid (or its acid chloride). These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts can be correlated to the absolute configuration of the original chiral center.[5][6]

Experimental Protocol: A Self-Validating System

The internal consistency of the chemical shift differences (Δδ) across multiple protons in the molecule provides a self-validating mechanism for the stereochemical assignment.

Step-by-Step Methodology:

  • Derivatization: The (S)-2-Amino-2-(4-methoxyphenyl)ethanol derivative is reacted with both (R)- and (S)-Mosher's acid chloride in separate NMR tubes to form the corresponding diastereomeric amides.

  • NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric samples.

  • Spectral Analysis and Δδ Calculation: The ¹H NMR spectra are carefully assigned. The chemical shift difference (Δδ) for each corresponding proton is calculated using the formula: Δδ = δ(S)-Mosher's amide - δ(R)-Mosher's amide .

  • Configuration Assignment: The signs of the Δδ values are analyzed. According to the established Mosher's method model for amino alcohols, protons on one side of the chiral center will exhibit positive Δδ values, while protons on the other side will show negative Δδ values. This spatial distribution of Δδ values allows for the unambiguous assignment of the absolute configuration.[3][7]

Diagram of the Mosher's Method Workflow:

mosher_workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_assignment Configuration Assignment AminoAlcohol (S)-Amino Alcohol Derivative R_Amide (R,S)-Diastereomeric Amide AminoAlcohol->R_Amide S_Amide (S,S)-Diastereomeric Amide AminoAlcohol->S_Amide R_Mosher (R)-Mosher's Acid Chloride R_Mosher->R_Amide S_Mosher (S)-Mosher's Acid Chloride S_Mosher->S_Amide NMR_R ¹H NMR of (R,S)-Amide R_Amide->NMR_R NMR_S ¹H NMR of (S,S)-Amide S_Amide->NMR_S Delta_delta Calculate Δδ = δS - δR NMR_R->Delta_delta NMR_S->Delta_delta Model Apply Mosher's Model Delta_delta->Model AbsoluteConfig Determine Absolute Configuration Model->AbsoluteConfig

Caption: Workflow for determining absolute configuration using Mosher's method.

A Chiroptical Approach: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8] It is a powerful method for determining the absolute configuration of molecules that are difficult to crystallize and for which chemical derivatization is not desirable.[9]

Causality of Experimental Choice

VCD is selected for its non-destructive nature and its applicability to a wide range of chiral molecules in their native state. The technique is particularly valuable in early drug discovery when material is scarce and derivatization may be challenging. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a theoretically calculated spectrum for a known enantiomer.[10][11]

Experimental Protocol: A Self-Validating Comparison

The reliability of the VCD method is validated by the goodness of fit between the experimental and computed spectra. A strong correlation across a wide range of vibrational bands provides high confidence in the stereochemical assignment.

Step-by-Step Methodology:

  • VCD Spectrum Measurement: A VCD spectrum of the (S)-2-Amino-2-(4-methoxyphenyl)ethanol derivative is recorded in a suitable solvent (e.g., CDCl₃).

  • Quantum Mechanical Calculation: The VCD spectrum of one enantiomer (e.g., the (S)-enantiomer) is calculated using density functional theory (DFT). This involves a conformational search to identify the most stable conformers in solution, followed by the calculation of their VCD spectra.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the (S)-enantiomer and its mirror image (the (R)-enantiomer).

  • Configuration Assignment: If the experimental spectrum matches the calculated spectrum of the (S)-enantiomer, the absolute configuration is confirmed as (S). If it matches the mirror-image spectrum, the absolute configuration is (R).

Diagram of the VCD Workflow:

vcd_workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison & Assignment Sample Chiral Sample in Solution VCD_Exp Experimental VCD Spectrum Sample->VCD_Exp VCD Spectrometer Comparison Spectral Comparison VCD_Exp->Comparison Molecule Molecular Structure DFT DFT Calculation Molecule->DFT Conformational Search VCD_Calc Calculated VCD Spectrum DFT->VCD_Calc VCD_Calc->Comparison AbsoluteConfig Absolute Configuration Comparison->AbsoluteConfig Goodness of Fit

Caption: Workflow for determining absolute configuration using VCD spectroscopy.

Comparative Analysis of Methods

The choice of method for determining the absolute configuration of (S)-2-Amino-2-(4-methoxyphenyl)ethanol derivatives depends on several factors, including the physical state of the sample, the availability of instrumentation, and the desired level of certainty.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalAnalysis of chemical shift differences in diastereomeric derivativesDifferential absorption of circularly polarized infrared light
Sample Requirement High-quality single crystalSoluble compound (mg scale)Soluble compound (mg scale)
Derivatization Not requiredRequired (Mosher's acid)Not required
Confidence Level Unambiguous (Gold Standard)High (with careful analysis)High (with good spectral correlation)
Throughput LowModerateModerate
Instrumentation X-ray diffractometerHigh-field NMR spectrometerVCD spectrometer
Key Advantage Direct 3D structure determinationApplicable to non-crystalline samples in solutionNon-destructive and applicable to native molecules
Key Limitation Requires a suitable single crystalRequires chemical derivatization and can be complex for flexible moleculesRequires computational resources and expertise

Conclusion

The determination of the absolute configuration of (S)-2-Amino-2-(4-methoxyphenyl)ethanol derivatives is a critical step in their development as potential therapeutic agents. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant bottleneck. Mosher's method offers a robust solution-state alternative, providing high confidence through the analysis of diastereomeric derivatives. Vibrational Circular Dichroism has emerged as a powerful, non-destructive technique that is particularly well-suited for early-stage drug discovery where sample availability may be limited.

Ultimately, the choice of method, or a combination thereof, will depend on the specific circumstances of the research program. A thorough understanding of the principles, protocols, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and confidently assign the absolute stereochemistry of these important chiral molecules.

References

  • Mosher, H. S., & Dale, J. A. (1973). A simple and general method for the determination of the enantiomeric composition of alcohols and amines. Journal of the American Chemical Society, 95(2), 512-513.
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017, June 25). Chemistry Stack Exchange. [Link]

  • Casual Chemistry. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
  • Zhang, G., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1088737. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

  • Lodewyk, M. W., et al. (2012). Determining absolute configuration in flexible molecules: a case study. The Journal of organic chemistry, 77(17), 7479–7487. [Link]

  • Safavora, A. R., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1234–1238. [Link]

  • S. M. T. et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using NMR spectroscopy and x-ray crystallography. The Aquila Digital Community. [Link]

  • LibreTexts Chemistry. (2024, November 12). 23.2: Derivatization. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2012). Determining Absolute Configuration in Flexible Molecules: A Case Study. ResearchGate. [Link]

  • Uccello-Barretta, G., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Li, D., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. MDPI. [Link]

  • Kellenbach, E. R., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4), 15-17. [Link]

  • M. B. et al. (2020). Conformational distortion of α-phenylethyl amine in cryogenic matrices – a matrix isolation VCD study. Physical Chemistry Chemical Physics, 22(3), 1133-1143. [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange. [Link]

  • Armstrong, D. W., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Yach, K. (2022, May 26). Resolving Absolute Stereochemistry in Early Drug Discovery with VCD. Schrödinger. [Link]

  • Kellenbach, E. R., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). ResearchGate. [Link]

  • Chakraborty, B. B., et al. (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. IUCrData, 8(7), x230623. [Link]

  • PubChem. (n.d.). (2-Amino-4-methoxyphenyl)methanol. [Link]

  • Aitken, R. A., et al. (2020). The X-ray structure of 4-aminobenzyl alcohol (4-aminophenylmethanol). Journal of Chemical Crystallography, 50(1), 8-13. [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

Sources

Optical Rotation Standards for Pure (S)-2-Amino-2-(4-methoxyphenyl)ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of optical rotation standards for (S)-2-Amino-2-(4-methoxyphenyl)ethanol (also known as (S)-4-Methoxyphenylglycinol ), a critical chiral intermediate in pharmaceutical synthesis.

Executive Summary: The Precision Challenge

In the synthesis of beta-adrenergic agonists and other chiral APIs, (S)-2-Amino-2-(4-methoxyphenyl)ethanol serves as a pivotal chiral building block. Its enantiomeric purity is non-negotiable, as the (R)-enantiomer can lead to inactive or toxic byproducts.

While Specific Optical Rotation (


)  has historically been the primary release criterion, it is fraught with variability due to solvent effects, concentration dependence, and pH sensitivity. This guide compares the traditional optical rotation "standard" against modern chromatographic validation, establishing a robust protocol for certifying the purity of this specific amino alcohol.

Comparative Analysis: The "Standard" vs. The Reality

The literature values for phenylglycinol derivatives are notoriously solvent-dependent. For (S)-2-Amino-2-(4-methoxyphenyl)ethanol , the specific rotation is influenced heavily by the protonation state of the primary amine and the hydrogen-bonding capability of the solvent.

Table 1: Comparative Standards & Solvent Effects (Derived from Analogous Systems)

Note: Values below represent the expected behavior based on the structural analog (S)-Phenylglycinol, serving as a baseline for method development.

ParameterStandard A: Methanol (Free Base) Standard B: Dilute HCl (Salt Form) Standard C: Ethanol (Free Base) Critical Insight
Expected

+25° to +35° +15° to +25° +24° to +30° Positive rotation is standard for the (S)-isomer in polar protic solvents.
Solvent Interaction Strong H-bonding with -OH and -NH2.Protonation of -NH2 to -NH3+ disrupts H-bond networks.Similar to MeOH but less polar; may cause solubility issues for salts.HCl stabilizes the amine but alters the electronic environment, shifting the rotation.
Concentration (

)
1.0 g/100mL1.0 g/100mL (calculated as free base equivalent)0.5 - 1.0 g/100mLHigh concentrations in MeOH can lead to aggregation, skewing results.
Primary Risk Evaporation of solvent changes concentration during measurement.Hygroscopicity of the HCl salt (CAS 221697-17-2) introduces weighing errors.Lower solubility compared to MeOH.Weighing errors are the #1 cause of rotation deviation.
Why the Discrepancy Exists (Causality)

The specific rotation


 is a sum of contributions from the chiral center's electronic environment.
  • Free Base vs. Salt: In the free base, the lone pair on the nitrogen participates in H-bonding. In the HCl salt (CAS 221697-17-2), the nitrogen is quaternary (

    
    ), significantly changing the polarizability of the C-N bond and thus the rotation.
    
  • Solvent Shell: Methanol forms a tight solvation shell around the 4-methoxyphenyl group, stabilizing a specific conformer. Changing to a non-polar solvent (like

    
    ) often drastically changes the rotation magnitude (e.g., to +44° as seen in some intermediates).
    

Methodological Validation: Establishing the "Gold Standard"

Since literature values vary, you must establish an In-House Primary Standard . Relying solely on a vendor's CoA (Certificate of Analysis) is insufficient for critical path development.

The Self-Validating Workflow

Do not trust the optical rotation until it is cross-validated by Chiral HPLC . The optical rotation is a qualitative identity check; HPLC is the quantitative purity check.

PurityValidation Raw Raw (S)-2-Amino-2- (4-methoxyphenyl)ethanol Recryst Recrystallization (EtOH/Hexane or iPrOH) Raw->Recryst Purify Dry Vacuum Drying (Remove Solvent) Recryst->Dry Isolate HPLC Chiral HPLC (Chiralpak AD-H/OD-H) Dry->HPLC Check ee% NMR 1H-NMR (Confirm Structure) Dry->NMR Check Residual Solvent Polarimetry Polarimetry (Measure [α]D) HPLC->Polarimetry If ee > 99.5% NMR->Polarimetry If pure Standard Established In-House Standard Polarimetry->Standard Record Value

Figure 1: Workflow for establishing a primary optical rotation standard. Note that Polarimetry is the final step, performed only after chromatographic purity is confirmed.

Experimental Protocols

Protocol A: Determination of Specific Optical Rotation

Objective: Accurate measurement of


 for (S)-2-Amino-2-(4-methoxyphenyl)ethanol.

Reagents:

  • Compound: (S)-2-Amino-2-(4-methoxyphenyl)ethanol (Free base or HCl salt).

  • Solvent: Methanol (HPLC Grade,

    
     99.9%). Note: Methanol is preferred over Ethanol for better solubility of polar amino alcohols.
    

Procedure:

  • Preparation: Accurately weigh

    
     of the dried substance into a 
    
    
    
    volumetric flask.
  • Dissolution: Add approximately

    
     of Methanol. Sonicate for 30 seconds to ensure complete dissolution.
    
  • Equilibration: Allow the solution to reach

    
     in a thermostated bath.
    
  • Dilution: Dilute to volume with Methanol. Stopper and invert 5 times.

  • Blanking: Fill the

    
     polarimeter tube with pure Methanol. Zero the polarimeter at 
    
    
    
    (Sodium D-line).
  • Measurement: Rinse the tube with the sample solution, then fill. Measure the rotation (

    
    ) at 
    
    
    
    . Take 5 readings and average them.
  • Calculation:

    
    
    Where:
    
    • 
       = Observed rotation (degrees)[1]
      
    • 
       = Path length (dm) (usually 1.0)
      
    • 
       = Concentration (g/100mL) (usually 1.0)
      

Validation Criteria:

  • Temperature must be controlled to

    
    .
    
  • The solution must be clear and free of particles (filter through 0.45

    
    m PTFE if necessary, but validate no adsorption).
    
Protocol B: Cross-Validation via Chiral HPLC (The "True" Standard)

Optical rotation cannot distinguish between 95% ee and 99% ee reliably due to the margin of error. Chiral HPLC is required.

  • Column: Daicel Chiralpak AD-H or OD-H (

    
    ).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm (Aromatic absorption).

  • Temperature:

    
    .
    

Troubleshooting & Factors Affecting Rotation

When your measured rotation deviates from the expected range (


 to 

), analyze the following factors before assuming the product is impure.

Fishbone Problem Deviant Optical Rotation Spine Problem->Spine Sample Sample Quality Spine->Sample Env Environment Spine->Env Method Methodology Spine->Method Inst Instrument Spine->Inst Water Water Content (Hygroscopic HCl salt) Sample->Water Salt Salt Stoichiometry (Free base vs HCl) Sample->Salt Temp Temp Fluctuation (> ±0.5°C) Env->Temp Conc Weighing Error Method->Conc Solvent Solvent Purity (Acidic impurities) Method->Solvent Wavelength Wavelength (Hg vs Na lamp) Inst->Wavelength

Figure 2: Ishikawa (Fishbone) diagram identifying root causes for optical rotation deviations.

Critical Note on Water Content: The hydrochloride salt (CAS 221697-17-2) is hygroscopic. Absorbed water acts as a "diluent," artificially lowering the concentration (


) and thus the observed rotation. Always determine Loss on Drying (LOD) or Karl Fischer (KF) water content and correct the sample weight.

References

  • National Institute of Standards and Technology (NIST). 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8) - Related Structure Data.[2][3] NIST Chemistry WebBook.[2][3][4] Available at: [Link]

  • Royal Society of Chemistry. Synthesis and Characterization of Chiral Amino Alcohols (Supporting Information). RSC Advances.[5] Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.7: Optical Rotation.[1][5][6][7] (Standard method for polarimetry validation).

Sources

Safety Operating Guide

Proper Disposal of (S)-2-Amino-2-(4-methoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-2-Amino-2-(4-methoxyphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for chemical waste management, drawing upon safety data for structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Assessment and Immediate Safety Precautions

Due to the absence of a dedicated SDS for (S)-2-Amino-2-(4-methoxyphenyl)ethanol, a conservative approach to its handling and disposal is imperative. Analysis of related amino alcohol and methoxyphenyl compounds indicates that this substance should be treated as potentially hazardous.

Inferred Potential Hazards:

  • Dermal and Ocular Irritation: Like many amino alcohols, this compound may be corrosive, capable of causing severe skin burns and eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.

  • Ingestion Toxicity: The substance may be harmful if swallowed.[1]

  • Aquatic Toxicity: The full environmental impact is unknown; therefore, it must not be released into drains or waterways.[3][4]

  • Flammability: It is likely a combustible solid or liquid, though not highly flammable.[5]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat must be worn when handling this compound.

  • Engineered Controls: All handling should occur in a well-ventilated space, ideally within a certified chemical fume hood.

  • Spill Management: In the event of a spill, the material should be absorbed using an inert substance such as vermiculite or dry sand. The absorbed material must then be placed into a properly sealed container for disposal.[6] Spills should never be washed down the sewer.[6]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Accurate characterization and diligent segregation of chemical waste are critical for ensuring safe and compliant disposal.

Waste Classification:

Given the incomplete hazard profile, all waste containing (S)-2-Amino-2-(4-methoxyphenyl)ethanol must be managed as hazardous waste . This precautionary principle ensures the highest standard of safety.

Waste Segregation Protocol:

  • Solid Waste Stream: Solid forms of (S)-2-Amino-2-(4-methoxyphenyl)ethanol, along with contaminated consumables (e.g., weighing papers, gloves, and wipers), must be collected in a dedicated, clearly identified hazardous waste container.

  • Liquid Waste Stream: All solutions containing (S)-2-Amino-2-(4-methoxyphenyl)ethanol are to be collected in a separate, sealed, and chemically compatible container designated for liquid hazardous waste. Co-mingling with other waste streams is prohibited unless chemical compatibility has been verified.

  • Chemical Incompatibilities: Based on data from analogous compounds, this waste should not be mixed with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[3]

On-site Neutralization and Treatment: A Word of Caution

Important Disclaimer: The following information is provided for educational purposes only. On-site chemical treatment of hazardous waste should only be attempted by highly qualified personnel after a detailed, substance-specific risk assessment and development of a validated protocol, in consultation with Environmental Health and Safety (EHS) professionals.

While specific protocols for the neutralization of (S)-2-Amino-2-(4-methoxyphenyl)ethanol are not documented, general chemical principles suggest potential degradation pathways:

  • Chemical Oxidation: Strong oxidizing agents, such as acidified potassium permanganate, have been shown to degrade aromatic amines.[7] However, the byproducts of such a reaction would be unknown and would require their own hazard assessment.

  • Biodegradation: Certain microorganisms possess metabolic pathways for the degradation of aromatic amino acids.[8][9] This is a complex biological process and is not a viable option for routine laboratory waste disposal.

Due to the inherent risks and lack of a validated procedure, on-site chemical treatment is not recommended.

Standard Operating Procedure for Disposal

The only recommended and compliant method for the disposal of (S)-2-Amino-2-(4-methoxyphenyl)ethanol is through a professionally licensed hazardous waste management company.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Utilize only approved, chemically compatible containers for the accumulation of waste.

    • Containers must be in excellent condition with secure, tightly fitting lids.

    • Do not fill containers beyond 90% capacity to allow for expansion.

  • Labeling:

    • Each waste container must be affixed with a "Hazardous Waste" label.

    • The label must include a complete list of all chemical constituents, including "(S)-2-Amino-2-(4-methoxyphenyl)ethanol," and any solvents. If possible, provide estimated percentages.

    • The accumulation start date (the date the first drop of waste was added) must be clearly written on the label.

  • Storage:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Secondary containment must be used to mitigate any potential leaks or spills.

    • Ensure that the storage area is segregated from incompatible chemicals.

  • Pickup and Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a waste pickup.

    • Provide an accurate and detailed inventory of the waste to the disposal company.

Inferred Properties from a Related Compound

The table below provides data for the closely related compound 2-(4-Methoxyphenyl)ethanol to offer some insight into the potential physical and chemical properties of (S)-2-Amino-2-(4-methoxyphenyl)ethanol.

PropertyValueReference
Physical State Low melting solid[3]
Appearance Clear, light brown[3]
Melting Point/Range 28 - 30 °C / 82.4 - 86 °F[3]
Boiling Point/Range 334 - 336 °C / 633.2 - 636.8 °F @ 760 mmHg[3]
Flash Point > 112 °C / > 233.6 °F[3]
Chemical Incompatibilities Acids, Acid anhydrides, Acid chlorides, Oxidizing agents[3]

Visual Experimental Workflow

Disposal Decision Pathway for (S)-2-Amino-2-(4-methoxyphenyl)ethanol

A Waste Generation ((S)-2-Amino-2-(4-methoxyphenyl)ethanol) B Characterize Waste (Assume Hazardous) A->B C Segregate Waste (Solid vs. Liquid) B->C D Properly Labeled & Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Arrange for Professional Disposal F->G H Maintain Disposal Records G->H

Caption: A logical workflow for the safe and compliant disposal of waste containing (S)-2-Amino-2-(4-methoxyphenyl)ethanol.

Conclusion and Adherence to Best Practices

The responsible management of (S)-2-Amino-2-(4-methoxyphenyl)ethanol waste necessitates a cautious and conservative approach. By adhering to the principles of treating it as hazardous waste, ensuring proper segregation, and utilizing professional disposal services, you contribute to a safe laboratory environment, maintain regulatory compliance, and uphold environmental stewardship. It is always best practice to consult with your institution's EHS department for specific guidance tailored to your facility and local regulations.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]

  • American Elements. (n.d.). 2-Amino-2-(4-methoxyphenyl)ethanol. Retrieved from [Link]

  • Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Bacterial Degradation of Aromatic Compounds. PMC. Retrieved from [Link]

  • Holmes, D. E., Risso, C., Smith, J. A., & Lovley, D. R. (2014). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. PubMed. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyethanol ≥99 %, for synthesis. Retrieved from [Link]

  • Ganesan, B., & Weimer, B. C. (2017). Amino Acid Catabolism and Its Relationship to Cheese Flavor Outcomes. ResearchGate. Retrieved from [Link]

  • Google Patents. (2001, April 2). Reductive amination for aldehyde neutralization.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • MDPI. (2023, March 30). Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways during Fermentation with Saccharomyces cerevisiae. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link]

Sources

Mastering the Safe Handling of (S)-2-Amino-2-(4-methoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. This guide provides essential, in-depth technical and safety information for the handling of (S)-2-Amino-2-(4-methoxyphenyl)ethanol, a key building block in synthetic organic chemistry. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work safely and effectively.

Hazard Assessment: Understanding the Risks

(S)-2-Amino-2-(4-methoxyphenyl)ethanol belongs to the class of aromatic amino alcohols. While specific toxicological data for this compound is limited, a thorough risk assessment must consider the potential hazards associated with its structural motifs: the aromatic amine and the amino alcohol functional groups.

Aromatic amines are a class of compounds known for their potential to be readily absorbed through the skin and to exhibit carcinogenic and mutagenic properties. Lower aliphatic amines are often severe irritants to the skin, eyes, and mucous membranes. Therefore, treating (S)-2-Amino-2-(4-methoxyphenyl)ethanol with a high degree of caution is a prudent and necessary approach to laboratory safety.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.

  • Dermal Absorption: The aromatic nature of the compound suggests the potential for absorption through the skin, leading to systemic effects.

  • Unknown Long-Term Effects: Due to the lack of extensive toxicological data, the potential for long-term health effects should not be underestimated.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling (S)-2-Amino-2-(4-methoxyphenyl)ethanol. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator (or equivalent)
Dissolving and Solution Handling Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges
Rationale for PPE Selection
  • Eye Protection: Safety glasses with side shields are the minimum requirement for handling the solid form. However, when working with solutions or in situations with a splash risk, chemical splash goggles are essential to provide a complete seal around the eyes.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact. For prolonged handling or in the event of a spill, more robust gloves like butyl rubber should be used. Always double-glove when handling highly potent or poorly characterized compounds.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. A chemical-resistant apron provides an additional barrier during operations with a higher risk of splashes.

  • Respiratory Protection: Due to the potential for inhalation of fine powders, an N95 respirator is recommended when weighing the solid material outside of a containment device. All operations involving solutions should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation
  • Designate a Workspace: All handling of (S)-2-Amino-2-(4-methoxyphenyl)ethanol should be performed in a designated area, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, weighing paper, and solvents, before commencing work.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit appropriate for solid and liquid chemical spills nearby.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

Handling
  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container. If performing this action outside of a fume hood, wear a properly fitted N95 respirator.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust.

  • Dissolution: Add the solid to the solvent slowly and stir to dissolve. If heating is required, use a controlled heating mantle and monitor the process closely.

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Planning for the Unexpected

Spill Response

The appropriate response to a spill depends on its size and nature.

Caption: Workflow for responding to a chemical spill.

  • Small Spills: For minor spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled waste container. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand), and place in a sealed container for disposal.

  • Large Spills: Evacuate the immediate area and alert your supervisor and institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing (S)-2-Amino-2-(4-methoxyphenyl)ethanol must be treated as hazardous waste.

  • Segregation: Keep all waste containing this compound separate from other waste streams.

  • Labeling: Clearly label the waste container with the chemical name and hazard warnings.

  • Neutralization: For amine-containing waste, neutralization with a weak acid (e.g., citric acid) may be a pre-treatment step, but this should only be performed by trained personnel following a validated standard operating procedure.

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1] Do not pour amine waste down the drain.

Conclusion: A Culture of Safety

The safe handling of (S)-2-Amino-2-(4-methoxyphenyl)ethanol is not merely a matter of following rules but of fostering a deep understanding of the potential risks and the scientific principles behind safety protocols. By integrating the information in this guide into your laboratory practices, you contribute to a safer research environment for yourself and your colleagues, enabling the continued advancement of scientific discovery.

References

  • AFG Bioscience. (n.d.). Safety Data Sheet. Retrieved from [Link]-2-Amino-2-(4-methoxyphenyl)ethanol_SDS.pdf)

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.